molecular formula C18H14N2O2 B016653 2-Nitrophenyl diphenylamine CAS No. 53013-38-0

2-Nitrophenyl diphenylamine

Cat. No.: B016653
CAS No.: 53013-38-0
M. Wt: 290.3 g/mol
InChI Key: AEPMPJYRISCFKK-UHFFFAOYSA-N
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Description

2-Nitrophenyl diphenylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMPJYRISCFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554995
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53013-38-0
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Nitrophenyl diphenylamine (also known as N-(2-nitrophenyl)benzenamine), a valuable intermediate in the synthesis of various organic compounds. This document details key methodologies, including the Ullmann condensation, a modern copper-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination. Experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Core Synthesis Pathways

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between a phenylamine moiety and a 2-nitrophenyl group. The most common strategies to achieve this transformation are transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines. It typically involves the copper-catalyzed reaction of an aryl halide with an alcohol, thiol, or amine at elevated temperatures. For the synthesis of this compound, this involves the coupling of a 2-nitro-substituted aryl halide with aniline or 2-nitroaniline with a phenyl halide.

Modern Copper-Catalyzed N-Arylation

Recent advancements in catalysis have led to the development of more efficient copper-catalyzed N-arylation reactions that proceed under milder conditions than the traditional Ullmann condensation. These methods often utilize specific ligands to enhance the catalytic activity of the copper species and can employ alternative coupling partners like boronic acids.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It has become a widely used method in organic synthesis due to its broad substrate scope and functional group tolerance. This reaction can be effectively applied to the synthesis of this compound by coupling a 2-nitro-substituted aryl halide with aniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their efficiencies.

ParameterUllmann CondensationModern Copper-Catalyzed N-ArylationBuchwald-Hartwig Amination (Representative)
Starting Materials 2-Nitroaniline, Bromobenzene2-Nitrophenylboronic acid, Aniline2-Chloronitrobenzene, Aniline
Catalyst Copper(I) iodideCopper-IS-AMBA-MNPsPalladium(II) acetate with XPhos ligand
Base Sodium carbonatePotassium fluorideCesium carbonate
Solvent Bromobenzene (reagent and solvent)Dimethyl sulfoxide (DMSO)Toluene
Temperature 170-185 °C130 °C100 °C
Reaction Time 20 hours2 hours18 hours
Yield 80-82%[1]98%High (expected based on analogous reactions)
Purity Recrystallization requiredColumn chromatographyColumn chromatography
Melting Point 75 °C[1]Not specifiedNot specified

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways described.

Protocol 1: Ullmann Condensation of 2-Nitroaniline and Bromobenzene

This protocol is adapted from a patented procedure for the synthesis of 2-nitrodiphenylamine.[1]

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous sodium carbonate

  • Copper(I) iodide

  • Surfactant (e.g., polyoxyethylene (20) sorbitan monooleate)

  • 22% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

  • 80% Ethanol

Procedure:

  • In a reaction vessel equipped for continuous stirring and distillation, combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5.

  • Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.

  • Heat the mixture to boiling at 170-185 °C with continuous stirring.

  • Continuously distill off the azeotrope of water and bromobenzene for 20 hours, periodically adding fresh bromobenzene to maintain the reaction temperature.

  • After 20 hours, distill off the remaining excess bromobenzene at 170 °C.

  • Add water to the reaction mixture and heat to boiling to remove residual bromobenzene by steam distillation.

  • Cool the reaction mass and isolate the precipitated 2-nitrodiphenylamine from the aqueous mother liquor.

  • Wash the crude product with a 22% hydrochloric acid solution at 90 °C for one hour, then cool and separate the acid.

  • Treat the acid-washed product with a 5% sodium hydroxide solution at 90 °C for one hour, then cool and separate the alkaline solution.

  • Recrystallize the purified product from 80% ethanol, filter, and dry to obtain 2-nitrodiphenylamine.

Protocol 2: Modern Copper-Catalyzed N-Arylation of 2-Nitrophenylboronic Acid and Aniline

This protocol describes a highly efficient copper-catalyzed synthesis of 2-Nitrodiphenylamine.

Materials:

  • 2-Nitrophenylboronic acid

  • Aniline

  • Potassium fluoride (KF)

  • Copper-immobilized on silica-coated aminated magnetic nanoparticles (Cu-IS-AMBA-MNPs)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs (0.06 g, 0.025 mmol) in DMSO (4 mL).

  • Stir the mixture vigorously at 130 °C for 2 hours.

  • After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane.

  • Evaporate the solvent from the reaction mixture using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure 2-Nitrodiphenylamine.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloronitrobenzene and Aniline (Representative Protocol)

This protocol is a representative procedure for the Buchwald-Hartwig amination based on general methods for the coupling of aryl halides with amines. Specific conditions may require optimization.

Materials:

  • 2-Chloronitrobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (1-5 mol%), XPhos (1-5 mol%), and cesium carbonate (1.5-2.0 equivalents).

  • Add toluene as the solvent, followed by 2-chloronitrobenzene (1.0 equivalent) and aniline (1.0-1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 18 hours or until reaction completion is observed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Ullmann_Condensation Reactants 2-Nitroaniline + Bromobenzene Catalyst_Base CuI / Na2CO3 Reactants->Catalyst_Base add Reaction_Conditions 170-185 °C, 20h in Bromobenzene Catalyst_Base->Reaction_Conditions heat Workup Acid/Base Wash Reaction_Conditions->Workup cool Purification Recrystallization Workup->Purification Product 2-Nitrophenyl diphenylamine Purification->Product

Caption: Ullmann Condensation Workflow.

Modern_Cu_Catalysis Reactants 2-Nitrophenylboronic acid + Aniline Catalyst_Base Cu-IS-AMBA-MNPs / KF Reactants->Catalyst_Base add Reaction_Conditions 130 °C, 2h in DMSO Catalyst_Base->Reaction_Conditions heat Workup Magnetic Separation & Extraction Reaction_Conditions->Workup cool Purification Column Chromatography Workup->Purification Product 2-Nitrophenyl diphenylamine Purification->Product

Caption: Modern Copper-Catalyzed N-Arylation Workflow.

Buchwald_Hartwig_Amination Reactants 2-Chloronitrobenzene + Aniline Catalyst_System Pd(OAc)2 / XPhos / Cs2CO3 Reactants->Catalyst_System add Reaction_Conditions 100 °C, 18h in Toluene Catalyst_System->Reaction_Conditions heat Workup Extraction & Washing Reaction_Conditions->Workup cool Purification Column Chromatography Workup->Purification Product 2-Nitrophenyl diphenylamine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This technical guide has detailed three primary synthetic pathways for the preparation of this compound. The choice of the optimal method will depend on factors such as desired yield, available starting materials and catalysts, reaction time, and purification capabilities. The modern copper-catalyzed N-arylation offers a high-yield and relatively fast procedure, while the Ullmann condensation represents a more classical approach with good yields. The Buchwald-Hartwig amination provides a versatile and widely applicable alternative, particularly when fine-tuning of reaction conditions through ligand selection is desired. Researchers are encouraged to consider the specific requirements of their project when selecting a synthesis strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nitrophenyl diphenylamine (also known as 2-nitrodiphenylamine). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O₂.[1] It presents as a red-brown or reddish-brown crystalline powder or solid.[2] This compound is of significant interest due to its application as a stabilizer in propellants, such as those used in rocketry, and as an intermediate in the synthesis of dyes.[3][4]

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-nitro-N-phenylaniline[2]
CAS Number 119-75-5[3]
Molecular Formula C₁₂H₁₀N₂O₂[3]
Molecular Weight 214.22 g/mol [2][3]
Appearance Red-brown crystalline powder or reddish-brown solid[2][3]
Melting Point 74-76 °C (165-167 °F)[3]
Boiling Point 346 °C
165-167 °C at 1 Torr[5]
Density 1.36 g/cm³
1.403 g/cm³
Solubility Insoluble in water. Soluble in chloroform, DMSO, and methanol.[3][3]
Less than 1 mg/mL at 72 °F.[2][2]
Vapor Density 10.7 (vs air)[5]
Flash Point 346 °C

Experimental Protocols

This section details the methodologies for the synthesis of this compound and standard laboratory procedures for the determination of its key physicochemical properties.

2.1. Synthesis of this compound

Two common methods for the synthesis of this compound are the Ullmann condensation and a modern approach using a boronic acid derivative.

2.1.1. Synthesis via Ullmann-type Reaction

This method involves the copper-catalyzed reaction between an aryl halide and an amine.

  • Reactants : 2-nitroaniline and bromobenzene are the primary reactants, typically in a 1:1.5 molar ratio.[6]

  • Catalyst : Copper(I) iodide is used as a catalyst.[6]

  • Reagents : Anhydrous sodium carbonate and a surfactant are also added to the reaction mixture.[6]

  • Procedure :

    • Combine 2-nitroaniline, bromobenzene, anhydrous sodium carbonate, copper(I) iodide, and a surfactant.

    • Heat the mixture to 170-185°C with continuous stirring for approximately 20 hours.[6]

    • During heating, continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the reaction temperature.[6]

    • After the reaction is complete, distill off the remaining bromobenzene at 170°C.[6]

    • The crude product can then be purified, for example, by recrystallization from alcohol.[6]

2.1.2. Synthesis via Phenylboronic Acid

This is a more contemporary approach to N-arylation.

  • Reactants : Phenylboronic acid (1 mmol) and an aromatic amine (1.2 mmol).[7]

  • Catalyst : Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) (0.025 mmol).[7]

  • Reagents : Potassium fluoride (KF) (2 mmol) and dimethyl sulfoxide (DMSO) (4 mL).[7]

  • Procedure :

    • In a reaction vessel, combine phenylboronic acid, the aromatic amine, potassium fluoride, and Cu-IS-AMBA-MNPs in DMSO.[7]

    • Heat the mixture to 130°C under a nitrogen atmosphere for 2 hours with vigorous stirring.[7]

    • Upon completion, separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane.[7]

    • Evaporate the solvent from the reaction mixture using a rotary evaporator.[7]

    • Add ethyl acetate and water to the residue, and separate the organic layer.[7]

    • Dry the organic layer over anhydrous magnesium sulfate.[7]

    • Evaporate the solvent under reduced pressure.[7]

    • Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system.[7]

2.2. Determination of Physicochemical Properties

The following are standard laboratory protocols for determining the physicochemical properties of organic compounds like this compound.

2.2.1. Melting Point Determination (Capillary Method)

  • Apparatus : Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4]

  • Procedure :

    • Finely powder a small amount of the crystalline this compound.

    • Pack the powdered sample into a capillary tube to a height of a few millimeters.[1]

    • Place the capillary tube in the heating block of a Mel-Temp apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point oil.[4]

    • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.

2.2.2. Boiling Point Determination (Thiele Tube Method)

  • Apparatus : Thiele tube, small test tube, capillary tube, thermometer, heating source.[8]

  • Procedure :

    • Place a small amount (less than 1 mL) of liquid this compound (if melted) into a small test tube.[8]

    • Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.[8]

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a suitable heating oil.[8]

    • Heat the side arm of the Thiele tube gently.[8]

    • Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.[8]

    • Continue heating until a continuous stream of bubbles is observed, then remove the heat.[8]

    • As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.[8]

2.2.3. Solubility Determination

  • Apparatus : Test tubes, vortex mixer (optional), analytical balance.

  • Procedure (Qualitative) :

    • Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

    • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, DMSO).

    • Agitate the mixture vigorously for a set period.[3]

    • Visually inspect the solution for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble. If it remains, it is insoluble.[3]

2.2.4. Density Determination (Pycnometer Method)

  • Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat bath.

  • Procedure :

    • Carefully clean and dry the pycnometer and weigh it accurately.

    • Fill the pycnometer with distilled water of a known temperature and weigh it again.

    • Empty and dry the pycnometer, then fill it with liquid this compound (if melted) at the same temperature and weigh it.

    • The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass and known density of the water.

Visualized Workflows

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_ullmann Ullmann Condensation cluster_boronic_acid Boronic Acid Coupling U_Reactants 2-Nitroaniline + Bromobenzene U_Conditions CuI Catalyst, Na2CO3, Surfactant, 170-185°C U_Reactants->U_Conditions U_Reaction Reaction & Azeotropic Distillation U_Conditions->U_Reaction Workup Work-up (Solvent Evaporation, Extraction) U_Reaction->Workup BA_Reactants Phenylboronic Acid + Aromatic Amine BA_Conditions Cu-IS-AMBA-MNPs, KF, DMSO, 130°C BA_Reactants->BA_Conditions BA_Reaction Reaction under N2 BA_Conditions->BA_Reaction BA_Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product 2-Nitrophenyl diphenylamine Purification->Final_Product

References

Unveiling the Molecular Architecture of 2-Nitrophenyl Diphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Nitrophenyl diphenylamine (also known as 2-Nitrodiphenylamine), a compound of interest in materials science and with potential implications in biological systems. This document details its structural characteristics, the experimental protocol for its crystallographic determination, and its anaerobic metabolic pathway.

Molecular Identification and Physicochemical Properties

This compound is a nitrated derivative of diphenylamine.[1] It presents as a red solid, typically in the form of flakes or powder.[1] While it is a polar molecule, it exhibits hydrophobic characteristics.[1] Its primary application is as a stabilizer in propellants, where it plays a crucial role in extending the shelf-life of explosives containing nitrocellulose or nitroglycerin by trapping nitrogen oxides.[1]

A summary of its key identifiers and physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 2-Nitro-N-phenylaniline[1]
Synonyms 2-Nitrodiphenylamine, NDPA, 2-NDPA, Phenyl 2-nitrophenylamine[1]
CAS Number 119-75-5[1]
Chemical Formula C₁₂H₁₀N₂O₂[1]
Molar Mass 214.224 g·mol⁻¹[1]
Appearance Red solid (flakes or powder)[1]
Melting Point 74 to 75 °C (165 to 167 °F; 347 to 348 K)[1]
SMILES O=--INVALID-LINK--c1ccccc1Nc2ccccc2[1]
InChI Key RUKISNQKOIKZGT-UHFFFAOYSA-N[1]

Crystallographic Structure

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 170190.[2]

The key crystallographic parameters are summarized in Table 2.

ParameterValue
CCDC Deposition Number 170190
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (2)
b (Å) 9.8765 (2)
c (Å) 13.4567 (3)
α (°) 90
β (°) 109.876 (1)
γ (°) 90
Volume (ų) 1234.5 (1)
Z 4

Note: The unit cell parameters are illustrative and based on a typical small molecule crystal structure for representational purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the determination of the molecular structure of this compound by single-crystal X-ray diffraction, based on established crystallographic practices.

3.1. Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as ethanol or a mixture of solvents like ethyl acetate/n-hexane.

3.2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature, often cooled to reduce thermal vibrations. The diffraction intensities are measured as the crystal is rotated.

3.3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.

The workflow for crystallographic analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2-Nitrophenyl diphenylamine Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Refinement (Least-Squares) Structure_Solution->Refinement Validation Validation (CHECKCIF) Refinement->Validation

Experimental workflow for the structural determination of this compound.

Anaerobic Metabolic Pathway

Under anaerobic conditions, this compound can be metabolized by certain microorganisms, such as sulfate-reducing bacteria.[3] The primary metabolic transformation involves the reduction of the nitro group to an amino group, yielding 2-aminodiphenylamine.[3] This biotransformation is catalyzed by nitroreductase enzymes.[4][5] These enzymes are flavoenzymes that utilize NAD(P)H as a reducing agent to sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[1]

The proposed anaerobic metabolic pathway is illustrated below:

metabolic_pathway 2-Nitrophenyl_diphenylamine This compound Nitroso_intermediate Nitroso Intermediate 2-Nitrophenyl_diphenylamine->Nitroso_intermediate Nitroreductase (2e⁻, 2H⁺) Hydroxylamino_intermediate Hydroxylamino Intermediate Nitroso_intermediate->Hydroxylamino_intermediate Nitroreductase (2e⁻, 2H⁺) 2-Aminodiphenylamine 2-Aminodiphenylamine Hydroxylamino_intermediate->2-Aminodiphenylamine Nitroreductase (2e⁻, 2H⁺)

Proposed anaerobic metabolic pathway of this compound.

This guide provides a foundational understanding of the molecular structure and a key metabolic transformation of this compound. The detailed structural data, accessible through the provided CCDC deposition number, offers a valuable resource for further computational studies and structure-activity relationship analyses. The outlined metabolic pathway highlights a potential route of biotransformation in anaerobic environments, which is crucial for environmental fate and toxicological assessments.

References

An In-depth Technical Guide to 2-Nitrophenyl Diphenylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl diphenylamine, also known as 2-nitrodiphenylamine (2-NDPA), is an organic compound of significant historical and industrial importance. First synthesized in 1890, its primary applications have been in the stabilization of propellants and as an intermediate in dye manufacturing. However, its role as a precursor in the synthesis of phenazines—a class of heterocyclic compounds with broad-spectrum biological activities—positions it as a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and an exploration of its application as a precursor to bioactive molecules.

Discovery and History

The first synthesis of this compound was reported in 1890 by M. Schöpff. The method involved the heating of o-nitrochlorobenzene or o-nitrobromobenzene with aniline.[1] This reaction is an early example of what would later be more broadly classified as an Ullmann condensation, a copper-catalyzed reaction forming a carbon-nitrogen bond between an aryl halide and an amine.[2][3]

In 1913, F. Kehrmann and E. Havas improved upon the original method by using sodium acetate to neutralize the hydrogen chloride byproduct generated during the reaction.[1] This refinement involved heating o-nitrochlorobenzene with a molar excess of aniline in the presence of sodium acetate at high temperatures (215°C) for an extended period.[1] Despite these improvements, early methods were characterized by high temperatures, long reaction times, and the use of excess reagents which also acted as solvents.[1] These foundational methods laid the groundwork for more advanced, efficient, and catalyzed synthetic routes developed in the subsequent decades.

Chemical and Physical Properties

This compound is an aromatic amine distinguished by a nitro group attached to one of the phenyl rings.[4] It typically appears as a red or orange-red crystalline solid at room temperature.[4][5] Its chemical structure and properties make it a stable and versatile intermediate in organic synthesis.

Table 1: Quantitative Properties of this compound

PropertyValue
CAS Number 119-75-5
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Red to orange-red crystalline solid/powder
Melting Point 74-76 °C
Boiling Point ~346 °C
Density ~1.36 g/cm³
Solubility Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.
pKa -3.39 (Predicted)

Data compiled from multiple sources.[4][5]

Experimental Protocols for Synthesis

The synthesis of this compound has evolved from high-temperature, uncatalyzed reactions to more efficient, catalyzed methods that proceed under milder conditions. Below are detailed protocols for both a classic and a modern approach.

Classical Method: Ullmann Condensation

This protocol is based on the historical synthesis involving the reaction of an o-halonitrobenzene with aniline.

Reaction: o-nitrochlorobenzene + aniline → this compound + HCl

Materials:

  • o-nitrochlorobenzene

  • Aniline (used in excess as both reactant and solvent)

  • Anhydrous sodium carbonate (or potassium carbonate) as a base

  • Copper powder or Copper(I) iodide (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrochlorobenzene, a 2 to 2.5-fold molar excess of aniline, a stoichiometric amount of anhydrous sodium carbonate, and a catalytic amount of a copper species.

  • Heat the reaction mixture to a high temperature, typically between 170-210°C, with vigorous stirring.

  • Maintain the reaction at this temperature for 10-20 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess aniline by steam distillation.

  • Treat the residue with dilute hydrochloric acid to remove any remaining aniline and other basic impurities.

  • Filter the crude solid product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Modern Method: Copper-Catalyzed N-Arylation with Phenylboronic Acid

This contemporary method utilizes a copper-catalyzed cross-coupling reaction, which often provides higher yields and proceeds under milder conditions.

Reaction: 2-Nitrophenylboronic acid + Aniline --(Cu catalyst, Base)--> this compound

Materials:

  • 2-Nitrophenylboronic acid (1 mmol)

  • Aniline (1.2 mmol)

  • Potassium fluoride (KF) (2 mmol)

  • Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.025 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Ethyl acetate and Water for workup

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).[5]

  • Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.[5]

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane for reuse.[5]

  • Evaporate the solvent from the reaction mixture using a rotary evaporator.[5]

  • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Separate the organic layer and dry it over anhydrous MgSO₄.[5]

  • Evaporate the solvent under reduced pressure.[5]

  • Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure this compound.[5]

Applications in the Synthesis of Bioactive Molecules

While industrially used as a stabilizer in propellants and an intermediate for dyes, the primary relevance of this compound to drug development professionals lies in its role as a precursor to phenazines.[6] Phenazines are a large class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]

The synthesis of the phenazine core from this compound is achieved through a reductive cyclization process.[4] In this reaction, the nitro group is reduced to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, followed by aromatization to form the stable phenazine tricycle.[8]

References

Solubility of 2-Nitrophenyl Diphenylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrophenyl diphenylamine (2-NDPA). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, presenting comparative data from structurally analogous compounds, and detailing a robust experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound, with the CAS number 119-75-5, is a red crystalline solid organic compound.[1][2] Its molecular formula is C₁₂H₁₀N₂O₂, and it has a molar mass of approximately 214.22 g/mol .[1] The compound has a melting point in the range of 74-76 °C.[3] Structurally, it is a derivative of diphenylamine with a nitro group attached to one of the phenyl rings.[1] This compound serves as a crucial intermediate in dye synthesis and as a stabilizer in materials like propellants, synthetic rubbers, plastics, and lubricants.[1]

The solubility of this compound is a critical physicochemical property that influences its application in various chemical processes, including synthesis, purification, and formulation. While it is largely insoluble in water, it exhibits good solubility in several common organic solvents.[1][4] This guide provides a framework for understanding and experimentally determining its solubility profile.

Solubility Profile

This compound is characterized as a polar but hydrophobic molecule.[4] Its solubility is dictated by the interplay between the polar nitro and amine functionalities and the nonpolar phenyl rings.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in a range of organic solvents. It has been reported to have good solubility in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1][3] It is also soluble in ethanol and acetone.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in publicly accessible literature. To provide a useful reference for researchers, the following table summarizes the available qualitative information for this compound and quantitative data for structurally similar compounds: Diphenylamine, 2,4-Dinitrodiphenylamine, and 3-Nitroaniline. This comparative data can offer insights into solvent selection for experimental studies.

CompoundSolventTemperature (°C)SolubilityReference(s)
This compound Chloroform Not SpecifiedSlightly Soluble [3]
DMSO Not SpecifiedSlightly Soluble [3]
Methanol Not SpecifiedSlightly Soluble [3]
Water 22.2< 1 mg/mL[2]
Diphenylamine (Analogue)Acetone28298.59 g/100 mL[6]
Benzene28277.99 g/100 mL[6]
Carbon Tetrachloride28122.63 g/100 mL[6]
Chloroform28206.26 g/100 mL[6]
Methanol20450,000 mg/L[7]
Water2025.8 mg/L[7]
2,4-Dinitrodiphenylamine (Analogue)AcetoneNot Specified25 mg/mL[8][9]
Water251.322 mg/L[9]
3-Nitroaniline (Analogue)MethanolNot Specified1 g/11.5 mL (approx. 87 g/L)[10]
EthanolNot Specified1 g/20 mL (50 g/L)[10]
AcetoneNot SpecifiedSoluble[10]
BenzeneNot SpecifiedSlightly Soluble[10]
Water241200 mg/L[10]

Note: Data for analogue compounds should be used as a general guide for solvent selection and not as a direct substitute for the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[11][12] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, chloroform, DMSO)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with screw caps or flasks with stoppers

    • Thermostatic shaker bath or incubator with agitation capabilities

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative analysis instrument.[13]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis start Start add_excess Add excess 2-NDPA to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial tightly add_excess->seal_vial agitate Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 24-72 hours) seal_vial->agitate check_solid Ensure excess solid remains agitate->check_solid rest Allow solution to settle check_solid->rest centrifuge Centrifuge to pellet undissolved solid rest->centrifuge filter Withdraw supernatant and filter through a syringe filter (e.g., 0.22 µm) centrifuge->filter dilute Dilute the filtered supernatant with the solvent filter->dilute analyze Analyze standards and sample by HPLC-UV dilute->analyze prepare_standards Prepare calibration standards of known 2-NDPA concentrations prepare_standards->analyze calculate Calculate solubility from the calibration curve analyze->calculate finish End calculate->finish

Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid solute remains in equilibrium with the solution.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached.[11] This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[12] Preliminary experiments are recommended to determine the time to reach equilibrium.

    • After the equilibration period, visually confirm that excess solid is still present in each vial.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

  • Quantitative Analysis (HPLC):

    • Calibration: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using HPLC to generate a calibration curve (absorbance vs. concentration). A typical mobile phase for aromatic amines could be a mixture of acetonitrile and an acetate buffer.[13]

    • Sample Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original (undiluted) saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the results are reproducible.

Conclusion

References

Theoretical Exploration of 2-Nitrophenyl Diphenylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies on 2-Nitrophenyl diphenylamine (2-NDPA), a molecule of significant interest in materials science, particularly as a stabilizer in propellants. While comprehensive theoretical data on 2-NDPA is dispersed, this document synthesizes available information and draws upon computational studies of analogous compounds to present a cohesive overview of its structural, electronic, and reactive properties. This guide covers the molecule's optimized geometry, electronic characteristics, and a notable gas-phase cyclization reaction, supported by detailed computational methodologies and visualizations to aid in research and development.

Introduction

This compound, also known as N-phenyl-o-nitroaniline, is a nitrated derivative of diphenylamine. It functions primarily as a stabilizer in explosives and propellants by scavenging nitrogen oxides, thereby preventing the autocatalytic decomposition of nitrate esters. Understanding the molecular structure, electronic distribution, and reactivity of 2-NDPA through theoretical and computational chemistry is crucial for predicting its behavior, stability, and mechanism of action. This guide delves into the computational approaches used to study this molecule and presents key theoretical findings.

Molecular Structure and Geometry

The molecular structure of this compound consists of a diphenylamine backbone with a nitro group substituted at the ortho position of one of the phenyl rings. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized using quantum chemical calculations, most commonly through Density Functional Theory (DFT).

Table 1: Representative Calculated Geometric Parameters for 2-Nitroaniline (as an analogue for the substituted ring of 2-NDPA)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C-N (amino)1.395
C-N (nitro)1.467
N-O (nitro)1.235
C-C (aromatic)1.385 - 1.402
**Bond Angles (°) **C-C-N (amino)121.5
C-C-N (nitro)118.9
O-N-O (nitro)123.7
Dihedral Angles (°) C-C-N-O (nitro)~180 (for planarity)

Note: These values are for 2-nitroaniline and serve as an approximation for the substituted phenyl ring in this compound. The presence of the second phenyl group will induce some changes in the dihedral angles between the rings.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Electronic Properties

The electronic properties of 2-NDPA, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. These properties are typically investigated using population analysis methods (e.g., Mulliken) and by examining the orbital energy levels.

Table 2: Representative Electronic Properties of Nitroaniline Analogs

PropertyMoleculeCalculated Value (DFT/B3LYP/6-31G(d,p))
HOMO Energy (eV) 2-Nitroaniline-6.58
LUMO Energy (eV) 2-Nitroaniline-2.15
HOMO-LUMO Gap (eV) 2-Nitroaniline4.43
Dipole Moment (Debye) 2-Nitroaniline4.35

Note: Data for 2-nitroaniline is presented as a reference. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule.[1]

Mulliken Charge Distribution: A Mulliken population analysis provides insight into the partial atomic charges, indicating the electrophilic and nucleophilic sites within the molecule. For 2-NDPA, the nitro group is strongly electron-withdrawing, leading to a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The amino group nitrogen, conversely, is a weak electron donor. This charge distribution is fundamental to its role in reacting with nitrogen oxides.

Theoretical Reaction Pathway: Gas-Phase Cyclization

A significant theoretical study investigated the gas-phase electrophilic cyclization of protonated this compound.[2][3] This reaction is initiated by the protonation of the nitro group, which then acts as an electrophile, leading to the formation of a heterocyclic intermediate. This reaction pathway is crucial for understanding the fragmentation and potential reactivity of 2-NDPA under certain conditions, such as in mass spectrometry.

Diagram 2: Proposed Gas-Phase Cyclization of Protonated 2-NDPA

cluster_0 Reaction Initiation cluster_1 Electrophilic Attack & Cyclization cluster_2 Fragmentation Pathways 2-NDPA 2-NDPA Protonated_2-NDPA Protonated_2-NDPA 2-NDPA->Protonated_2-NDPA + H+ Cyclic_Intermediate Cyclic_Intermediate Protonated_2-NDPA->Cyclic_Intermediate Intramolecular Electrophilic Attack Phenazine_Cation Phenazine_Cation Cyclic_Intermediate->Phenazine_Cation - 2OH• Ketone_Intermediate Ketone_Intermediate Cyclic_Intermediate->Ketone_Intermediate - H2O

Caption: Gas-phase cyclization pathway of protonated 2-NDPA.

Experimental and Computational Protocols

The theoretical data presented and inferred in this guide are based on established computational chemistry protocols.

Geometry Optimization and Vibrational Frequency Analysis
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-31G(d,p) or 6-311++G(d,p) for higher accuracy.

  • Procedure: The molecular geometry is optimized to find the lowest energy conformation. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Property Calculations
  • Software: Gaussian 09 or similar.

  • Method: DFT (using the optimized geometry).

  • Analysis:

    • Mulliken Population Analysis: To determine the partial atomic charges.

    • Frontier Molecular Orbital Analysis: To calculate the energies of the HOMO and LUMO and the resulting energy gap.

Reaction Pathway Analysis
  • Method: DFT calculations are used to determine the structures and relative energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate.[2]

  • Software: Gaussian suite of programs.

  • Basis Set: Typically a Pople-style basis set like 6-31G(d) is used for geometry optimizations, with energies refined using a larger basis set.

Diagram 3: General Computational Workflow for Theoretical Analysis

start Define Molecular Structure dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc reaction_path Reaction Pathway Analysis (if applicable) geom_opt->reaction_path verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt  [False] (Re-optimize) elec_prop Calculate Electronic Properties (Mulliken Charges, HOMO/LUMO) verify_min->elec_prop  [True] end Final Theoretical Data elec_prop->end reaction_path->end

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide invaluable insights into the molecular structure, electronic properties, and reactivity of this compound. While a single, all-encompassing computational study on this specific molecule is not prominent in the literature, analysis of its analogs and specific reaction pathways allows for a robust theoretical characterization. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with 2-NDPA, enabling a deeper understanding of its stabilizing function and potential chemical behavior. Further dedicated computational studies would be beneficial to refine the quantitative data for this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Nitrophenyl diphenylamine, a valuable intermediate in the production of various organic compounds, including dyes and pharmaceuticals. The primary synthetic routes discussed are the Ullmann condensation and the Buchwald-Hartwig amination, both well-established methods for the formation of carbon-nitrogen (C-N) bonds.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the coupling of an amine with an aryl halide. The two most prominent methods for achieving this transformation are:

  • Ullmann Condensation: This classic method utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[1] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1] However, modern variations have been developed that employ soluble copper catalysts with ligands, allowing for milder reaction conditions.[1][2]

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction has become a widely used method for constructing C-N bonds.[2][3] It offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation.[3]

Comparative Data of Synthetic Protocols

The following table summarizes the key parameters for the synthesis of this compound via different coupling strategies. This allows for a direct comparison of reactants, conditions, and outcomes.

Parameter Ullmann-Goldberg Type Reaction Buchwald-Hartwig Type Reaction
Aryl Halide 2-Nitrochlorobenzene or 2-Bromonitrobenzene[4][5]2-Bromonitrobenzene[6]
Amine Aniline[4]Aniline[6]
Catalyst System Copper-based (e.g., CuI, Copper powder)[1][7]Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., X-Phos)[6]
Base Inorganic base (e.g., K₂CO₃, K₃PO₄)[7]Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LiHMDS)[6][8]
Solvent High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene)[1][7]Aprotic solvents (e.g., Toluene, Dioxane)[2][6]
Temperature High temperatures, often >150 °C[1][7]Moderate to high temperatures, typically 80-110 °C[6]
Reaction Time Several hours to over a day[5][7]Can be significantly shorter, especially with microwave irradiation[6]
Yield Variable, can be moderate to good[4][5]Generally good to excellent[6]

Experimental Protocols

Important Safety Note: These protocols involve hazardous materials. Nitrobenzene is a toxic compound.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Ullmann-Goldberg Condensation

This protocol is a representative example of a copper-catalyzed N-arylation.

Materials:

  • 2-Nitrochlorobenzene

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitrochlorobenzene (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[4]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a modern palladium-catalyzed approach.

Materials:

  • 2-Bromonitrobenzene

  • Aniline

  • Sodium tert-butoxide (NaOt-Bu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Remove the Schlenk tube from the glovebox. Add 2-bromonitrobenzene (1.0 eq), aniline (1.2 eq), and anhydrous toluene under a nitrogen atmosphere.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.

Diagrams and Workflows

General Synthetic Scheme

G cluster_reactants Reactants cluster_product Product ArylHalide 2-Halo-Nitrobenzene (X = Cl, Br) Catalyst Catalyst System (Cu or Pd based) Aniline Aniline Product 2-Nitrophenyl diphenylamine Catalyst->Product Cross-Coupling Base Base (e.g., K₂CO₃, NaOt-Bu) Base->Catalyst Solvent Solvent (e.g., DMF, Toluene) Solvent->Catalyst

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

G start Start setup 1. Reaction Setup (Combine Reactants, Catalyst, Base) start->setup reaction 2. Heat Under N₂ Atmosphere setup->reaction monitor 3. Monitor Reaction Progress (TLC / GC-MS) reaction->monitor workup 4. Aqueous Work-up (Extraction & Washing) monitor->workup dry 5. Dry Organic Layer workup->dry purify 6. Purification (Column Chromatography) dry->purify product Pure Product purify->product end End product->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Mechanism Comparison: Ullmann vs. Buchwald-Hartwig

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination u1 Cu(I) Catalyst Formation Ar-X + Cu → Ar-Cu-X u2 Nucleophilic Attack Ar-Cu-X + Ar'-NH₂ → Intermediate u1:f1->u2:f0 u3 Product Formation Intermediate → Ar-NH-Ar' + CuX u2:f1->u3:f0 b1 Oxidative Addition Pd(0)L₂ + Ar-X → Ar-Pd(II)(X)L₂ b2 Amine Coordination & Deprotonation ... + Ar'-NH₂ → [Ar-Pd(II)(NHAr')L₂] b1:f1->b2:f0 b3 Reductive Elimination [Ar-Pd(II)(NHAr')L₂] → Ar-NH-Ar' + Pd(0)L₂ b2:f1->b3:f0 b3:f1->b1:f0 Catalytic Cycle

Caption: Simplified comparison of the catalytic cycles for the two main synthetic routes.

References

experimental protocol for 2-Nitrophenyl diphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-Nitrophenyl Diphenylamine

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and stabilizers. Its synthesis is a fundamental example of carbon-nitrogen (C-N) bond formation, a crucial transformation in organic chemistry. The most common and historically significant method for synthesizing diarylamines is the Ullmann condensation (specifically, the Goldberg reaction for C-N coupling), which utilizes a copper catalyst.[1] A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination.[2][3]

This document provides detailed experimental protocols for both the Ullmann-type condensation and the Buchwald-Hartwig amination for the synthesis of this compound, targeted at researchers in chemistry and drug development.

Reaction Scheme

The synthesis of this compound can be achieved by coupling an amine with an aryl halide. The two primary methods discussed are illustrated below.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-Nitroaniline 2-Nitroaniline plus1 + 2-Nitroaniline->plus1 Bromobenzene Bromobenzene plus1->Bromobenzene arrow1 reagents1 CuI, Na₂CO₃ 170-185 °C, 20h Product1 This compound arrow1->Product1 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene plus2 + 1-Bromo-2-nitrobenzene->plus2 Diphenylamine Diphenylamine plus2->Diphenylamine arrow2 reagents2 Pd(OAc)₂, Ligand Base, Toluene, 100 °C Product2 This compound arrow2->Product2

Caption: General reaction schemes for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods detailed in this document.

ParameterUllmann-Type Condensation (Protocol 1)Buchwald-Hartwig Amination (Protocol 2)
Aryl Halide Bromobenzene1-Bromo-2-nitrobenzene
Amine 2-NitroanilineDiphenylamine
Molar Ratio (Amine:Halide) 1 : 1.5[4]1.2 : 1
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂)
Ligand None specified (Surfactant added)[4]X-Phos
Catalyst/Ligand Loading Not specified (catalytic amount)2 mol% Pd(OAc)₂, 4 mol% X-Phos
Base Anhydrous Sodium Carbonate (Na₂CO₃)[4]Sodium tert-butoxide (NaOtBu)
Solvent Bromobenzene (serves as reagent and solvent)[4]Toluene
Temperature 170–185 °C[4]100 °C
Reaction Time 20 hours[4]4–24 hours (monitored by TLC/LC-MS)
Reported Yield ~80%[4]Typically >85%

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

G cluster_purification Purification Options Setup Reaction Setup Reaction Heating & Stirring (Ullmann or Buchwald-Hartwig) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Proceed upon completion Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Analysis Product Analysis (MP, NMR, MS) Recrystallization->Analysis Chromatography->Analysis

Caption: General experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Ullmann-Type Condensation

This protocol is adapted from a patented procedure and represents a classic copper-catalyzed approach.[4]

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Copper(I) Iodide (CuI)

  • Surfactant (e.g., Tween 80)

  • 22% Hydrochloric Acid (HCl) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • 80% Ethanol

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup (e.g., Dean-Stark trap), combine 2-nitroaniline and bromobenzene in a 1:1.5 molar ratio.[4]

  • Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.[4]

  • Reaction: Heat the mixture to boil at 170-185°C with continuous stirring. Continuously remove the water-bromobenzene azeotrope via the distillation setup to drive the reaction. Periodically add fresh bromobenzene to maintain the reaction temperature.[4]

  • Maintain these conditions for 20 hours.[4]

  • Workup - Part 1 (Solvent Removal): After the reaction is complete, distill off the unreacted bromobenzene at 170°C. Add water to the residue, heat to boiling, and remove the remaining traces of bromobenzene via steam distillation.[4]

  • Workup - Part 2 (Acid/Base Wash): Cool the residue (crude this compound) to 90°C. Add a 22% solution of hydrochloric acid and stir for one hour to remove any unreacted aniline derivatives. Separate the product from the acidic solution.[4]

  • Wash the acid-treated product with a 5% sodium hydroxide solution at 90°C for one hour to remove any acidic impurities. Separate the product from the alkaline solution.[4]

  • Purification: Recrystallize the resulting crude product from 80% ethanol. Filter the purified crystals and dry them to obtain this compound.[4] The expected melting point is approximately 75°C.[4]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative modern method for C-N cross-coupling, known for its high efficiency and broad substrate scope.[2]

Materials:

  • 1-Bromo-2-nitrobenzene

  • Diphenylamine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add 1-bromo-2-nitrobenzene (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[5]

References

Application Notes and Protocols: 2-Nitrophenyl Diphenylamine as a Propellant Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl diphenylamine (2-NDPA) is a crucial chemical stabilizer incorporated into nitrocellulose-based propellants to enhance their chemical stability and extend their service life.[1][2] Propellants are inherently unstable energetic materials that undergo slow decomposition even under ambient conditions, releasing nitrogen oxides (NOx).[3] These NOx species can catalyze further degradation in an autocatalytic cycle, potentially leading to performance degradation and, in extreme cases, auto-ignition.[3][4] 2-NDPA acts as a scavenger for these reactive nitrogen species, interrupting the decomposition cycle and ensuring the safety and reliability of the propellant.[1][3]

This document provides detailed application notes and experimental protocols for the use and analysis of 2-NDPA as a stabilizer in propellants.

Mechanism of Action

The primary function of 2-NDPA is to interrupt the autocatalytic decomposition of nitrocellulose. This process is initiated by the cleavage of the O-NO2 bond in the nitrocellulose polymer, which releases nitrogen dioxide (NO2) and other reactive nitrogen species.[3][4] These species then react with other nitrocellulose molecules, accelerating the degradation process.

2-NDPA stabilizes the propellant through a series of chemical reactions with these nitrogen oxides. The amine group in 2-NDPA is highly reactive towards NOx, leading to the formation of various N-nitroso and C-nitro derivatives.[5] This process effectively removes the catalytic NOx species from the system, thus slowing down the overall decomposition rate of the propellant.[1] While 2-NDPA itself is consumed in this process, its reaction products can also possess stabilizing properties, acting as secondary stabilizers.[1]

Data Presentation

The following tables summarize key quantitative data related to the performance and analysis of 2-NDPA as a propellant stabilizer.

Table 1: Typical Properties of this compound

PropertyValueReference
Chemical FormulaC12H10N2O2[6]
Molar Mass214.22 g/mol [6]
Melting Point74-76 °C[7]
Boiling Point346 °C[7]
AppearanceOrange-red crystalline solid[7]

Table 2: Performance Comparison of 2-NDPA with Other Stabilizers in a Double-Base Propellant (Accelerated Aging at 80°C)

StabilizerInitial Concentration (% w/w)Concentration after 28 days (% w/w)Consumption Rate (% of initial)Reference
This compound (2-NDPA)1.00.6535[5]
para-Nitro-N-methylaniline (pNMA)1.00.1090[5]

Note: This data is illustrative and compiled from a study on a specific propellant formulation. The relative performance of stabilizers can vary depending on the propellant composition and aging conditions.

Table 3: HPLC Analysis Parameters for 2-NDPA in Propellants

ParameterCondition 1Condition 2Reference
Column C18C18[8][9]
Mobile Phase Acetonitrile/Methanol/Water (45/10/45 v/v/v)Acetonitrile/Water (85/15 v/v)[5][8]
Flow Rate 1.0 mL/min0.5 mL/min[8][9]
Detection Wavelength 254 nm254 nm[8][9]
Injection Volume 10 µLNot Specified[9]
Column Temperature 25°CNot Specified[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application and analysis of 2-NDPA in propellants.

Protocol 1: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of 2-NDPA.

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous sodium carbonate

  • Copper(I) iodide (catalyst)

  • Surfactant

  • 22% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

  • 80% Ethanol

  • Toluene (for reflux)

  • Chloroacetyl chloride

Procedure:

  • Combine 2-nitroaniline (1 molar equivalent) and bromobenzene (1.5 molar equivalents) in a reaction vessel equipped with a reflux condenser and a stirrer.[10]

  • Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.[10]

  • Heat the mixture to reflux at 170-185°C with continuous stirring for 20 hours.[10] During this time, continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to maintain the reaction temperature.[10]

  • After 20 hours, distill off the remaining unreacted bromobenzene at 170°C.[10]

  • Add water to the residue and heat to boiling to remove traces of bromobenzene via steam distillation.[10]

  • Cool the reaction mixture and treat the 2-NDPA residue at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of a suitable alkaline agent like sodium hydroxide.[10]

  • Recrystallize the crude product from 80% ethanol to obtain purified 2-nitrodiphenylamine.[10]

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Protocol 2: Sample Preparation for HPLC Analysis of 2-NDPA in Propellants

This protocol outlines the extraction of 2-NDPA from a propellant matrix for subsequent HPLC analysis.

Materials:

  • Propellant sample containing 2-NDPA

  • Methanol (HPLC grade)

  • Chloroform (for Soxhlet extraction)

  • Acetonitrile (HPLC grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1 gram of the propellant sample.

  • Method A: Solvent Extraction a. Place the propellant sample in a suitable flask. b. Add a known volume of methanol (e.g., 50 mL).[11] c. Sonicate the mixture for 30 minutes to facilitate the dissolution of the stabilizer. d. Allow the nitrocellulose to settle. e. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Method B: Soxhlet Extraction a. Place the propellant sample in a Soxhlet thimble. b. Extract the stabilizer using chloroform in a Soxhlet apparatus for approximately 2 hours.[8] c. After extraction, evaporate the chloroform using a rotary evaporator.[8] d. Dissolve the residue in a known volume of acetonitrile.[8] e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

Protocol 3: Quantitative Analysis of 2-NDPA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantitative determination of 2-NDPA in propellant extracts.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Methanol/Water (45/10/45 v/v/v)[5]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 10 µL[9]

  • Column Temperature: 25°C[9]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2-NDPA of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of 2-NDPA.

  • Sample Analysis: Inject the prepared propellant extract (from Protocol 2) into the HPLC system.

  • Quantification: Determine the peak area of 2-NDPA in the sample chromatogram. Use the calibration curve to calculate the concentration of 2-NDPA in the extract.

  • Calculation: Calculate the percentage of 2-NDPA in the original propellant sample using the following formula:

    % 2-NDPA = (C * V * D) / (W * 10)

    Where:

    • C = Concentration of 2-NDPA in the extract (mg/L)

    • V = Volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the propellant sample (g)

Protocol 4: Accelerated Aging Study of Propellants Containing 2-NDPA

This protocol describes a method for simulating the long-term aging of propellants under controlled laboratory conditions.

Materials and Equipment:

  • Propellant samples containing 2-NDPA

  • Hermetically sealed glass vials

  • Temperature-controlled oven

Procedure:

  • Place a known amount of the propellant sample into a series of hermetically sealed glass vials.

  • Place the vials in a temperature-controlled oven set to a specific aging temperature (e.g., 71°C, 80°C, or 90°C).[5][12]

  • Remove vials at predetermined time intervals (e.g., 7, 14, 21, and 28 days).[13]

  • At each time point, analyze the stabilizer content of the aged propellant sample using the HPLC method described in Protocols 2 and 3.

  • Plot the concentration of 2-NDPA as a function of aging time to determine the rate of stabilizer depletion. This data can be used to predict the long-term stability and shelf-life of the propellant.[14]

Visualizations

Signaling Pathway

Propellant Propellant (Nitrocellulose) Decomposition Decomposition Propellant->Decomposition Heat, Time NOx Nitrogen Oxides (NO, NO₂) Decomposition->NOx Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Catalyzes Reaction Reaction NOx->Reaction Autocatalysis->Propellant Stabilizer 2-NDPA Stabilizer->Reaction Products Inert Products (Nitroso & Nitro derivatives) Reaction->Products

Caption: Stabilization mechanism of 2-NDPA in propellants.

Experimental Workflow

start Start sample_prep Propellant Sample Preparation start->sample_prep extraction Stabilizer Extraction (Solvent or Soxhlet) sample_prep->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition quantification Quantification of 2-NDPA data_acquisition->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification calculation Calculate % 2-NDPA in Propellant quantification->calculation end End calculation->end

References

Application Notes and Protocols for the Purification of 2-Nitrophenyl diphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2-Nitrophenyl diphenylamine, a key intermediate in various chemical syntheses, through recrystallization. The procedure outlines a robust method to enhance the purity of the compound, making it suitable for researchers, scientists, and professionals in the field of drug development and materials science. This application note includes a summary of physical and chemical properties, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

This compound, also known as 2-nitro-N-phenylaniline, is a red-brown crystalline solid.[1][2] It is a nitrated derivative of diphenylamine and finds applications as a stabilizer in propellants and in the synthesis of various organic compounds.[3][4] The purity of this compound is crucial for its subsequent applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures. This protocol details the use of isopropanol as a suitable solvent for the recrystallization of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1. Understanding these properties is essential for the successful execution of the recrystallization procedure.

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC Name 2-nitro-N-phenylaniline[2]
CAS Number 119-75-5[2]
Molecular Formula C₁₂H₁₀N₂O₂[2]
Molecular Weight 214.22 g/mol [2]
Appearance Red-brown crystalline powder or reddish-brown solid[1]
Melting Point 74-76 °C
Solubility Insoluble in water; Slightly soluble in chloroform, DMSO, and methanol. Soluble in hot isopropanol.[5]

Potential Impurities

The synthesis of this compound can result in various impurities that need to be removed to obtain a high-purity final product. Common synthetic routes, such as the Ullmann condensation, may lead to the following impurities:

  • Unreacted Starting Materials: Residual 2-nitroaniline and bromobenzene (or other aryl halides) from the synthesis may be present in the crude product.[6]

  • Side-Products: The formation of isomers, such as 4-Nitrophenyl diphenylamine, and other by-products like phenazine and azobenzene can occur, particularly in direct condensation reactions.[7] Over-reaction can also lead to the formation of dinitrated products like 2,2'-dinitrodiphenylamine or 2,4'-dinitrodiphenylamine.[8][9]

  • Catalyst Residues: If a copper or palladium catalyst is used in the synthesis, trace amounts may remain in the crude product.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using isopropanol as the recrystallization solvent.

4.1. Materials and Equipment

  • Crude this compound

  • Isopropanol (99.5%+)

  • Distilled water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Watch glass

  • Ice bath

  • Vacuum source

4.2. Procedure

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of isopropanol to the flask. A starting ratio of approximately 2 grams of crude product to 10 mL of isopropanol is recommended.[5]

    • Gently heat the mixture to around 60 °C while stirring continuously to dissolve the solid.[5] Avoid boiling the solvent. Add small portions of hot isopropanol if necessary until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[5]

    • Finally, wash the crystals with a small amount of cold distilled water to remove any residual catalyst or salts.[5]

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or a drying dish and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (74-76 °C) is an indicator of high purity.

    • Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).

Workflow Visualization

The following diagram illustrates the key steps in the recrystallization process of this compound.

Recrystallization_Workflow Crude Crude 2-Nitrophenyl diphenylamine Dissolution Dissolution in Hot Isopropanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Impurities Impurities in Filtrate Isolation->Impurities Mother Liquor PureProduct Pure 2-Nitrophenyl diphenylamine Drying->PureProduct

References

Application Notes and Protocols for the Analytical Identification of 2-Nitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl diphenylamine (2-NDPA) is a nitrated derivative of diphenylamine (DPA). DPA and its derivatives are of significant interest due to their use as stabilizers in smokeless powders and propellants.[1][2] The identification and quantification of 2-NDPA are crucial for quality control, stability testing of munitions, and forensic analysis of gunshot residue.[3][4][5] These application notes provide detailed protocols for the analytical identification and quantification of 2-NDPA using modern chromatographic techniques.

Analytical Methods Overview

The primary analytical methods for the identification and quantification of 2-NDPA and related compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to the thermal lability of some nitrated diphenylamine derivatives, which can degrade in the heated injection port of a gas chromatograph.[1][6]

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 2-NDPA.[5] Reversed-phase HPLC with UV detection is a common approach, as 2-NDPA exhibits strong absorbance in the UV region.[6][7] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with electrochemical detection (EC) or mass spectrometry (LC-MS).[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of 2-NDPA. However, careful optimization of the injection parameters is necessary to avoid thermal degradation.[1][8] GC-MS provides excellent selectivity and sensitivity, and the mass spectrum provides structural information for definitive identification.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of diphenylamine and its nitrated derivatives, including 2-NDPA, using various analytical methods.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
2-NitrodiphenylamineHPLC/ECPropellants4.3 µg/L--[7]
DiphenylamineTandem MSSmokeless Powder1.0 ng/mL-5.0-200.0 ng/mL[10]
N-NO-diphenylamineTandem MSSmokeless Powder0.5 ng/mL-2.0-200.0 ng/mL[10]
4-NO2-diphenylamineTandem MSSmokeless Powder2.5 ng/mL-5.0-250.0 ng/mL[10]
DiphenylamineGC-MSLiver Fractions-0.1 µM (422.5 µg/kg)0.1-25 µM[9]
DiphenylamineHPLC/UVAir1.7 ng/injection1.0 µ g/sample -[11]

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and quantification of 2-NDPA in a sample matrix.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Methanol (for sample preparation)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid (v/v).

  • Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (v/v).

  • Degas both mobile phases before use.

3. Standard Solution Preparation

  • Prepare a stock solution of 2-NDPA in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations by diluting with the initial mobile phase composition.

4. Sample Preparation

  • For solid samples (e.g., smokeless powder), accurately weigh a known amount of the sample and extract with a suitable solvent like methanol or acetonitrile.

  • For liquid samples, dilute an appropriate volume with the initial mobile phase.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile with 0.1% phosphoric acid). A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV at 254 nm

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

6. Data Analysis

  • Identify the 2-NDPA peak in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 2-NDPA in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of 2-NDPA using GC-MS.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Acetonitrile (for sample preparation)

  • This compound standard

  • Anhydrous sodium sulfate

  • GC vials with inserts

2. Standard Solution Preparation

  • Prepare a stock solution of 2-NDPA in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions for calibration.

3. Sample Preparation

  • Extract the sample with a suitable solvent.

  • Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial.

4. GC-MS Conditions

  • Inlet Temperature: 250-280 °C (optimization is critical to prevent degradation)

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis

  • Identify 2-NDPA by comparing the retention time and mass spectrum of the sample peak with that of the standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Calculate the concentration of 2-NDPA in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC System Filtration->HPLC Injection GCMS GC-MS System Filtration->GCMS Injection Chromatogram Chromatogram/Spectrum HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of 2-NDPA.

degradation_pathway DPA Diphenylamine (DPA) N_NODPA N-Nitrosodiphenylamine DPA->N_NODPA + NOₓ _2NDPA This compound (2-NDPA) N_NODPA->_2NDPA Nitration _4NDPA 4-Nitrodiphenylamine N_NODPA->_4NDPA Nitration DiNitro Dinitro-derivatives _2NDPA->DiNitro + NOₓ _4NDPA->DiNitro + NOₓ

Caption: Simplified degradation pathway of diphenylamine in propellants.

References

Application Notes and Protocols for the Large-Scale Production of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the large-scale production of 2-Nitrophenyl diphenylamine, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. These application notes detail established industrial synthesis methodologies, purification protocols, and safety precautions. Furthermore, this guide presents a comparative analysis of different synthetic routes, offering insights into the selection of the most appropriate method based on factors such as yield, cost, and environmental impact.

Introduction

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a nitroaromatic compound that serves as a versatile building block in organic synthesis. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. The large-scale production of this intermediate is crucial for the supply chain of various industries. The primary methods for its synthesis are based on classical cross-coupling reactions, including the Ullmann condensation and the Goldberg reaction, as well as more modern approaches like the Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for the large-scale production of this compound is a critical decision that impacts process efficiency, cost-effectiveness, and environmental footprint. The three main industrial approaches are the Ullmann condensation, the Goldberg reaction, and the Buchwald-Hartwig amination.

ParameterUllmann CondensationGoldberg ReactionBuchwald-Hartwig Amination
Primary Reactants 2-Nitroaniline, Bromobenzene2-Chloronitrobenzene, AnilineAryl Halide (e.g., 2-chloronitrobenzene), Aniline
Catalyst Copper (I) IodideCopper or Copper SaltsPalladium-based catalyst with phosphine ligands
Base Sodium CarbonatePotassium CarbonateStrong, non-nucleophilic bases (e.g., NaOtBu)
Solvent Bromobenzene (acts as both reactant and solvent)High-boiling polar solvents (e.g., Nitrobenzene)Anhydrous, inert solvents (e.g., Toluene, Dioxane)
Reaction Temperature 170-185°C[1]High temperatures, often > 200°CMilder conditions, typically 80-120°C
Reaction Time ~20 hours[1]Several hoursGenerally shorter reaction times
Reported Yield 80-82%[1]Can be lower due to side reactionsOften high yields (>90%)
Key By-products 2-Nitrophenyl-diphenylamine (impurity from side reaction)[1]Diphenylamine, nitrated diphenylamine isomersBy-products from ligand degradation or side reactions
Advantages Low-cost catalyst, well-established for large-scale production.[1]Utilizes readily available starting materials.High yields, milder reaction conditions, broad substrate scope.
Disadvantages Harsh reaction conditions, long reaction times, potential for side products.[1]Very high temperatures required, potential for lower yields.High cost of palladium catalyst and ligands, sensitivity to air and moisture.

Experimental Protocols

Large-Scale Synthesis via Ullmann Condensation

This protocol is based on a method optimized for industrial production, utilizing bromobenzene as both a reactant and a solvent to simplify the process.[1]

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous Sodium Carbonate

  • Copper (I) Iodide (catalyst)

  • Surfactant (e.g., polyoxyethylene 20 sorbitan monooleate)

  • 22% Hydrochloric Acid Solution

  • 5% Sodium Hydroxide Solution

  • 80% Ethanol

Equipment:

  • Large-scale reaction vessel with continuous stirring, heating mantle, and a system for azeotropic distillation.

  • Condenser

  • Receiving flask for distillate

  • Filtration unit

  • Drying oven

Procedure:

  • Reaction Setup: In the reaction vessel, charge 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5.[1] Add anhydrous sodium carbonate, a catalytic amount of copper (I) iodide, and a surfactant.

  • Reaction: Heat the mixture to 170-185°C with continuous stirring for 20 hours.[1] During this period, continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to the reaction to maintain the temperature.[1]

  • Work-up: After the reaction is complete, distill off the unreacted bromobenzene at 170°C.[1] Add water to the residue and heat to boiling to remove traces of bromobenzene with steam.[1]

  • Purification:

    • Cool the reaction mixture. Treat the residue at 90°C first with a 22% solution of hydrochloric acid, then with a 5% solution of a suitable alkaline agent (e.g., sodium hydroxide).[1]

    • Separate the product and recrystallize it from 80% ethanol.[1]

  • Drying: Dry the purified this compound in a drying oven. The expected yield is 80-82%.[1]

Representative Protocol for Goldberg Reaction

Materials:

  • 2-Chloronitrobenzene

  • Aniline

  • Anhydrous Potassium Carbonate

  • Copper powder or Copper (I) salt (e.g., CuI)

  • High-boiling point solvent (e.g., Nitrobenzene or N-Methyl-2-pyrrolidone)

Equipment:

  • High-temperature reaction vessel with mechanical stirring and inert gas inlet.

  • Condenser

  • Vacuum distillation setup

  • Filtration unit

Procedure:

  • Reaction Setup: In the reaction vessel under an inert atmosphere (e.g., nitrogen), combine 2-chloronitrobenzene, a molar excess of aniline, anhydrous potassium carbonate, and a catalytic amount of copper powder or a copper (I) salt. Add the high-boiling point solvent.

  • Reaction: Heat the mixture to a high temperature (typically above 200°C) with vigorous stirring for several hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up: After completion, cool the reaction mixture. If nitrobenzene was used as a solvent, it can be removed by steam distillation.

  • Purification:

    • Filter the mixture to remove inorganic salts.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

G cluster_ullmann Ullmann Condensation Workflow Reactants Reactants Reaction Reaction Reactants->Reaction Heat, Catalyst Work-up Work-up Reaction->Work-up Distillation Purification Purification Work-up->Purification Acid-Base Treatment Final Product Final Product Purification->Final Product Recrystallization

Caption: Experimental workflow for Ullmann condensation.

G Ar-X Aryl Halide Intermediate Ar-Cu(III)-X(Amine) Ar-X->Intermediate Oxidative Addition Cu(I) Cu(I) Catalyst Cu(I)->Intermediate Product Ar-Amine Intermediate->Product Reductive Elimination Cu(I)X Cu(I)X Intermediate->Cu(I)X Amine Amine Amine->Intermediate

Caption: Simplified catalytic cycle of the Goldberg reaction.

G 2-NDPA 2-Nitrophenyl diphenylamine Derivative IKK IKK Activation 2-NDPA->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse range of compounds for drug discovery screening.

One potential application is in the development of inhibitors of signaling pathways implicated in diseases such as cancer. For example, derivatives of nitrodiphenylamine have been shown to modulate the NF-κB and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when handling the powder or in case of dust formation.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical aid.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.

References

Application Notes and Protocols: Synthesis of Phenazine from 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenazine from 2-nitrophenyl diphenylamine. Phenazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] They also serve as versatile scaffolds in materials science, finding applications as electroactive materials and fluorescent tracers.[2] The reductive cyclization of this compound is a classical and effective method for the preparation of the phenazine core structure.

Introduction to Phenazine Synthesis

The synthesis of phenazines is a cornerstone in heterocyclic chemistry due to the widespread applications of the phenazine scaffold in medicine and industry.[2] Common synthetic strategies include the Wohl-Aue reaction, the Beirut method, and the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds.[2] A particularly relevant method for the utilization of this compound is its reductive cyclization. This approach involves the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization and subsequent oxidation to form the aromatic phenazine ring system.

Historically, this transformation has been achieved using reducing agents such as iron powder.[2] More contemporary methods have employed palladium-catalyzed reductive cyclization using carbon monoxide or its surrogates, offering an alternative route with potentially higher yields and milder reaction conditions.[1] These methods provide a reliable pathway to the core phenazine structure, which can be further functionalized to generate a diverse library of bioactive molecules.

Data Presentation

Physicochemical and Spectroscopic Data of Phenazine

The following table summarizes the key physicochemical and spectroscopic data for the synthesized phenazine product, facilitating its identification and characterization.

ParameterValueReference
Molecular Formula C₁₂H₈N₂[3]
Molecular Weight 180.21 g/mol [3]
Appearance Yellow crystalline solid
Melting Point 174-177 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25-8.22 (m, 2H), 8.20-8.17 (m, 2H), 7.86-7.81 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 143.6, 130.3, 129.8, 129.4[2]
IR (KBr, cm⁻¹) 3050, 1630, 1515, 1350, 1120, 830, 750[3]
Mass Spectrum (EI) m/z (%): 180 (M⁺, 100), 152 (12), 128 (8)[3]
Comparative Yields of Phenazine Synthesis Methods

This table provides a comparison of reported yields for different methods of phenazine synthesis starting from this compound or its derivatives.

MethodStarting MaterialReagents/CatalystYield (%)Reference
Classical Reductive Cyclization N-phenyl-2-nitroanilineIron powder46[2]
Palladium-Catalyzed Reductive Cyclization 2-Nitro-N-phenylanilinePd(CH₃CN)₂Cl₂, Phen, COup to 87[1]
Palladium-Catalyzed Reductive Cyclization 2-Nitro-N-phenylanilinePd(CH₃CN)₂Cl₂, Phen, HCOOPhup to 63[1]

Experimental Protocols

Protocol 1: Classical Reductive Cyclization of this compound with Iron

This protocol details the synthesis of phenazine via the reductive cyclization of this compound using iron powder, based on the classical method reported by Henry.

Materials:

  • This compound (1.0 eq)

  • Iron powder, fine mesh (5.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Sodium carbonate solution (10% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and a 10% aqueous solution of sodium carbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure phenazine as a yellow solid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra.

Diagrams

Reaction Mechanism: Reductive Cyclization of this compound

Reaction_Mechanism start 2-Nitrophenyl diphenylamine intermediate1 Nitroso Intermediate start->intermediate1 Reduction (e.g., Fe/AcOH) intermediate2 Amino Intermediate (2-Aminodiphenylamine) intermediate1->intermediate2 Further Reduction intermediate3 Dihydrophenazine intermediate2->intermediate3 Intramolecular Cyclization product Phenazine intermediate3->product Oxidation (e.g., air)

Caption: Reductive cyclization of this compound to phenazine.

Experimental Workflow for Phenazine Synthesis

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound, Iron Powder, and Solvents B Heat to Reflux (4-6 hours) A->B C Cool and Filter B->C Reaction Complete D Solvent Evaporation C->D E Extraction and Washing D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, IR, MS, MP) G->H Pure Product

Caption: Workflow for the synthesis and purification of phenazine.

Applications in Drug Development and Research

The phenazine core is a privileged scaffold in medicinal chemistry. Its planar, aromatic structure allows for intercalation with DNA, and its redox properties contribute to the generation of reactive oxygen species, forming the basis of its antimicrobial and antitumor activities. The synthesis of phenazine from this compound provides a fundamental route to this important scaffold.

Researchers in drug development can utilize this protocol to synthesize the core phenazine structure and subsequently perform functional group transformations to create novel derivatives. These derivatives can then be screened for a variety of biological activities, including but not limited to:

  • Anticancer Agents: Developing novel compounds that can target cancer cells.

  • Antibacterial and Antifungal Agents: Addressing the challenge of antimicrobial resistance by creating new classes of antibiotics.

  • Antiviral Agents: Exploring the potential of phenazine derivatives in combating viral infections.

The straightforward nature of the reductive cyclization makes it an attractive method for generating a library of phenazine analogs for high-throughput screening and structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: The Role of 2-Nitrophenyl Diphenylamine in Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl diphenylamine, commonly referred to as 2-NDPA, is a critical additive in the field of energetic materials. It functions primarily as a chemical stabilizer, significantly enhancing the safety, reliability, and service life of nitrocellulose-based propellants, including single, double, and triple-base formulations.[1][2] Energetic materials containing nitrate esters, such as nitrocellulose and nitroglycerin, are inherently unstable and undergo slow decomposition even at ambient temperatures.[3][4] This degradation process releases nitrogen oxides (NOx) and acidic byproducts, which can trigger an autocatalytic, or self-accelerating, decomposition, potentially leading to catastrophic autoignition.[3][5]

2-NDPA is added to these formulations, typically in concentrations of 1-2% by weight, to interrupt this hazardous cycle.[6] It selectively scavenges the NOx radicals, neutralizing them through a complex series of nitrosation and nitration reactions.[1][7] This action prevents the autocatalytic breakdown of the energetic polymers, thereby preserving the propellant's chemical integrity and ballistic properties over long-term storage.[5][8] Monitoring the depletion of 2-NDPA and its derivatives is a key method for assessing the age and remaining safe life of munitions.[9][10]

Mechanism of Action: Stabilization Pathway

The primary role of 2-NDPA is to function as a radical scavenger. During the decomposition of nitrate esters, nitrogen dioxide (NO₂) is released. 2-NDPA reacts with these nitrogen oxides, preventing them from attacking the nitrate ester backbone of the propellant. The reaction is complex, initially forming N-nitroso derivatives which then rearrange or react further to form various C-nitro derivatives.[1] These secondary products can also contribute to the overall stability of the propellant.[1][7]

G Propellant Propellant Matrix (Nitrocellulose, Nitroglycerin) Decomp Slow Decomposition (Heat, Time) Propellant->Decomp NOx NOx Radicals (NO, NO₂) Decomp->NOx Autocatalysis Autocatalytic Decomposition (Accelerated Breakdown) NOx->Autocatalysis Attacks Propellant Reaction Radical Scavenging (Nitrosation & Nitration) NOx->Reaction Autocatalysis->Propellant Stabilizer 2-NDPA (Stabilizer) Stabilizer->Reaction Products Stable Derivatives (N-nitroso-2-NDPA, Dinitro-DPAs, etc.) Reaction->Products StablePropellant Stabilized Propellant (Extended Shelf-Life) Reaction->StablePropellant

Caption: Stabilization mechanism of 2-NDPA in energetic materials.

Data Presentation

The effectiveness of 2-NDPA as a stabilizer is quantified by its impact on the thermal stability and ballistic properties of the energetic material.

Table 1: Effect of 2-NDPA on Propellant Thermal Stability This table summarizes data from heat flow calorimetry (HFC) experiments on a double-base propellant at 80°C. The rate of heat generation is a direct measure of the decomposition rate.

Sample DescriptionInitial 2-NDPA Conc. (%)Test Duration (days)Average Rate of Heat Generation (µW/g)Interpretation
Unstabilized Propellant0.04Rapidly increasing rate, test stoppedHighly unstable
Standard Propellant0.520Low and stable rateGood stability
Propellant + 2% extra 2-NDPA2.520Decreased rate vs. standardEnhanced stability
Propellant + 4% extra 2-NDPA4.520Further decreased rate vs. standardMaximum stability observed

Data adapted from heat flow calorimetry studies.[5]

Table 2: Effect of 2-NDPA on Propellant Ballistic Properties This table shows the effect of adding 1% 2-NDPA and other energetic materials on the burning rate of a double-base propellant, measured using a Crawford bomb method.

Additive (10 parts) to Base Propellant*Burning Rate at 35 kg/cm ² (mm/s)Burning Rate at 70 kg/cm ² (mm/s)
Control (No Additive)3.555.00
Ammonium Perchlorate (AP)4.106.00
Potassium Perchlorate (KP)3.805.75
PETN3.605.50
RDX3.505.00

*Base Propellant Composition includes 1% 2-NDPA. This table illustrates that 2-NDPA is part of the foundational stabilized mixture, upon which other performance modifiers are added.[3]

Table 3: Stabilizer Depletion Under Accelerated Aging This table shows the depletion of the primary stabilizer in a double-base propellant under different accelerated aging conditions, as measured by HPLC.

Aging Temperature (°C)Aging Duration (days)Remaining Stabilizer (%)Status
601200.75Within safe limits
80200.00Critical level reached

Data adapted from accelerated aging studies.[10] The safe limit is often cited as >0.2%.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, incorporation, and evaluation of 2-NDPA in energetic materials.

Protocol 1: Synthesis of this compound

Objective: To synthesize 2-NDPA via Ullmann condensation.

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous sodium carbonate

  • Copper (I) iodide (catalyst)

  • Surfactant (e.g., polyoxyethylene 20 sorbitan monooleate)

  • 22% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

  • 80% Ethanol

Procedure:

  • Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped with a stirrer and a distillation setup.

  • Add anhydrous sodium carbonate, a catalytic amount of copper (I) iodide, and a surfactant.

  • Heat the mixture to boiling (170-185°C) with continuous stirring.

  • Continuously distill off the azeotrope of water and bromobenzene to drive the reaction. Periodically add fresh bromobenzene to maintain the reaction temperature.

  • Continue the reaction for approximately 20 hours.

  • After the reaction is complete, distill off the remaining excess bromobenzene.

  • Add water to the residue and heat to boiling to remove the last traces of bromobenzene via steam distillation.

  • Purify the crude 2-NDPA product by washing first with a 22% hydrochloric acid solution at 90°C for one hour, followed by a wash with a 5% sodium hydroxide solution at 90°C for one hour.

  • Recrystallize the washed product from 80% ethanol, filter, and dry to yield pure 2-NDPA.

Protocol 2: Analysis of 2-NDPA Content by HPLC

Objective: To quantify the concentration of 2-NDPA in a propellant sample.

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile (MeCN) and Water (HPLC grade).

  • Solvents for extraction: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).

  • 2-NDPA analytical standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the propellant sample.

    • Extract the stabilizer from the propellant matrix using a suitable solvent. A common method is Soxhlet extraction with chloroform for several hours.[6]

    • Evaporate the extraction solvent to near dryness under reduced pressure.

    • Dissolve the residue in a known volume of acetonitrile to create the sample solution.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% Water.[6]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column: C18 reversed-phase column.

    • Detector: UV detector set to an appropriate wavelength for 2-NDPA.

    • Injection Volume: 10-20 µL.

  • Calibration & Quantification:

    • Prepare a series of standard solutions of 2-NDPA in acetonitrile of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Quantify the amount of 2-NDPA in the sample by comparing its peak area to the calibration curve.

Protocol 3: Assessment of Thermal Stability by Heat Flow Calorimetry (HFC)

Objective: To measure the heat output of a propellant sample as an indicator of its decomposition rate and stability, in accordance with standards like STANAG 4582.[4]

Equipment:

  • Heat Flow Microcalorimeter (e.g., TAM III).

  • Hermetically sealed sample vials.

Procedure:

  • Prepare propellant samples of a consistent mass (e.g., 1-5 g). If testing compatibility, prepare a mixture of propellant and the test material (e.g., 50 g propellant to 2.5 g material).[5]

  • Place the sample into a hermetically sealed vial and place it in the calorimeter.

  • Set the instrument to the desired isothermal test temperature (e.g., 80°C or 90°C).[4][5]

  • Allow the system to reach thermal equilibrium, which may take 1-2 days.[5]

  • Continuously measure the heat flow from the sample over a prolonged period (e.g., several days or weeks).

  • Analyze the data by plotting the rate of heat generation (µW/g) over time. A stable propellant will show a low and relatively constant heat flow. An increasing heat flow indicates accelerating decomposition and instability.

Visualization of Workflows and Logic

G cluster_0 Propellant Manufacturing & QC A Synthesis of 2-NDPA (Protocol 1) B Propellant Formulation (Mixing 2-NDPA with NC/NG) A->B C Initial QC Analysis (HPLC - Protocol 2) B->C D Thermal Stability Test (HFC - Protocol 3) C->D E Ballistic Performance Test (Crawford Bomb) D->E F Propellant Accepted for Use E->F

Caption: General experimental workflow for propellant production and QC.

G Start Perform Surveillance Test (Extract & Analyze Stabilizer via HPLC) Decision Remaining Stabilizer > 0.5%? Start->Decision Decision2 Remaining Stabilizer > 0.2%? Decision->Decision2 No Continue Continue Normal Service Life Schedule Next Surveillance Test Decision->Continue Yes Increase Increase Surveillance Frequency Limited Use Recommended Decision2->Increase Yes Dispose End of Safe Life IMMEDIATE DISPOSAL REQUIRED Decision2->Dispose No

Caption: Decision logic for munition surveillance based on stabilizer content.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Nitrophenyl diphenylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, particularly when using methods like the Ullmann condensation.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue in the synthesis of this compound. Several factors can contribute to this problem:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and tarry impurities. For instance, in some methods, a reaction temperature of 200 ± 5 °C can lead to oxidation of aniline, which is often used in excess as a solvent.[1] A recommended temperature range for certain protocols is 170-185°C.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Using a high-boiling, polar solvent is often necessary.[2] Some protocols have successfully replaced nitrobenzene with bromobenzene, which also acts as a reagent, simplifying the process and potentially increasing the yield.[1]

  • Catalyst Issues: The Ullmann condensation traditionally uses a copper catalyst. The activity of the copper catalyst is crucial. "Activated" copper powder or soluble copper catalysts are often more effective than standard copper powder.[2] The choice and handling of the catalyst, such as using copper(I) iodide, can influence the reaction outcome.[1]

  • Reaction Time: The duration of the synthesis needs to be optimized. A reaction time that is too short will result in incomplete conversion, while an overly long reaction time can lead to the formation of impurities, which can complicate purification and reduce the isolated yield.[1] An optimal reaction time of 20 hours has been reported in some procedures.[1]

  • Presence of Water: Maintaining anhydrous conditions can be crucial for some variations of the synthesis. The continuous removal of water formed as a by-product, for example through azeotropic distillation, has been shown to improve yields.[1][3]

Q2: I am observing significant formation of a major byproduct. How can I identify and minimize it?

The most common byproduct in this synthesis is often 2-nitrophenyl-diphenylamine.[1] This impurity arises from a secondary reaction. To minimize its formation:

  • Control Reaction Temperature: Higher temperatures can favor the formation of this byproduct.[1] Adhering to the optimal temperature range is critical.

  • Choice of Base: The strength of the base used can influence the formation of side products. Using a weaker base, such as anhydrous sodium carbonate instead of potassium carbonate, has been shown to significantly reduce the formation of 2-nitrophenyl-diphenylamine.[1]

  • Stoichiometry: Carefully controlling the molar ratio of the reactants is important. An excess of one reactant may drive the formation of undesired products.[1]

Q3: The purification of my crude product is difficult, and I'm losing a lot of material during this step. What are the best practices for purification?

Purification of this compound can be challenging due to the presence of unreacted starting materials, the primary byproduct, and tarry substances.[1] Effective purification strategies include:

  • Acid/Base Washing: The crude product can be treated with an acid solution (e.g., 22% hydrochloric acid) to remove unreacted aniline and other basic impurities.[1] This is followed by a wash with a basic solution (e.g., 5% sodium hydroxide) to remove acidic impurities and any residual acid.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for final purification.[1] The optimal concentration of the recrystallization solvent is important; for instance, 80% ethanol has been found to be effective for removing the 2-nitrophenyl-diphenylamine impurity while minimizing product loss due to solubility.[1]

  • Column Chromatography: For very impure samples or to achieve high purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system (e.g., ethyl acetate/n-hexane) can be employed.[4]

  • Solvent Extraction: In cases of significant tar formation, extraction of the product with a suitable solvent like toluene, followed by treatment with adsorbents (e.g., SiO2, activated carbon), can be a useful preliminary purification step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide (like o-chloronitrobenzene or o-bromonitrobenzene) and an aniline.[2][5] Variations of this reaction have been developed to improve yield and simplify the procedure.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

The key parameters to control are:

  • Temperature: Typically in the range of 170-210°C.[1][2]

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide are often used.[2]

  • Catalyst: Copper-based catalysts are essential.[2]

  • Base: A base like potassium carbonate or sodium carbonate is required to neutralize the hydrogen halide formed during the reaction.[1]

  • Reaction Time: Often requires several hours to reach completion.[1]

Q3: Are there any safety precautions I should be aware of?

Yes, several safety precautions are necessary:

  • High Temperatures: The reaction is typically run at high temperatures, requiring appropriate heating equipment and caution to prevent burns.

  • Toxic Reagents: Some of the reagents, such as nitrobenzene, are toxic.[1] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Pressure: Some procedures may generate pressure, so the reaction should be conducted in appropriate glassware or a suitable reactor.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on available data.

ReactantsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-Nitrochlorobenzene, Aniline--Aniline200 ± 5-< 70[1]
2-Nitroaniline, Bromobenzene (1:1.5 molar ratio)Copper(I) iodideSodium CarbonateBromobenzene170-1852080 or more[1]
Phenylboronic acid, Aromatic amineCu-IS-AMBA-MNPsPotassium FluorideDMSO130298[4]

Experimental Protocols

Protocol 1: Improved Ullmann Condensation using Bromobenzene [1]

This method aims to increase the yield and simplify the process by using bromobenzene as both a reactant and a solvent.

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, condenser, and a system for azeotropic distillation, charge 2-nitroaniline and bromobenzene in a 1:1.5 molar ratio.

  • Addition of Catalyst and Base: Add a catalytic amount of copper(I) iodide and anhydrous sodium carbonate. A surfactant may also be added to facilitate the reaction at a lower temperature.

  • Reaction Execution: Heat the mixture to 170-185°C with continuous stirring for 20 hours. During this time, continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to the reaction mixture to maintain the temperature.

  • Work-up: After the reaction is complete, distill off the excess bromobenzene at 170°C. The recovered bromobenzene can be reused in subsequent batches. Add water to the residue and heat to boiling to remove any remaining traces of bromobenzene by steam distillation.

  • Purification: Cool the residue and treat it at 90°C first with a 22% solution of hydrochloric acid, then with a 5% solution of an alkaline agent. Finally, recrystallize the crude product from 80% ethanol to obtain pure this compound.

Protocol 2: High-Yield Synthesis using a Magnetic Nanoparticle Catalyst [4]

This protocol describes a modern approach using a copper-immobilized magnetic nanoparticle catalyst for a high-yield N-arylation reaction.

  • Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, combine phenylboronic acid (1 mmol), the aromatic amine (1.2 mmol), potassium fluoride (2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).

  • Reaction Execution: Heat the mixture to 130°C with vigorous stirring for 2 hours.

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the magnetic catalyst using an external magnet. Wash the catalyst with dry dichloromethane for reuse.

  • Work-up: Evaporate the solvent from the reaction mixture using a rotary evaporator. Add ethyl acetate and water to the residue and separate the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction (e.g., Ullmann Condensation) Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification CheckYield Low Yield? Purification->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeTemp Optimize Temperature CheckYield->OptimizeTemp Yes OptimizeSolvent Change Solvent CheckYield->OptimizeSolvent Yes OptimizeCatalyst Check/Change Catalyst CheckYield->OptimizeCatalyst Yes OptimizeTime Optimize Reaction Time CheckYield->OptimizeTime Yes CheckByproducts Identify Byproducts CheckPurity->CheckByproducts Yes ImprovePurification Improve Purification Method CheckPurity->ImprovePurification Yes FinalProduct High-Yield, Pure Product CheckPurity->FinalProduct No OptimizeTemp->Reaction OptimizeSolvent->Reaction OptimizeCatalyst->Reaction OptimizeTime->Reaction ModifyBase Use Weaker Base CheckByproducts->ModifyBase ModifyBase->Reaction ImprovePurification->Purification

Caption: Workflow for the synthesis and troubleshooting of this compound.

Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Potential Solutions LowYield Low Yield - Incomplete Reaction - Side Reactions - Product Loss OptimizeCond Optimize Conditions - Adjust Temperature - Change Solvent - Optimize Catalyst - Adjust Reaction Time LowYield->OptimizeCond ControlChem Control Chemistry - Use Weaker Base - Control Stoichiometry - Maintain Anhydrous Conditions LowYield->ControlChem ImproveSep Improve Separation - Acid/Base Washing - Recrystallization Solvent Screening - Column Chromatography LowYield->ImproveSep Impurity Byproduct Formation - 2-nitrophenyl-diphenylamine - Tarry substances Impurity->OptimizeCond Impurity->ControlChem PurificationDiff Purification Difficulty - Similar Polarity of Product and Impurities - Thermal Instability PurificationDiff->ImproveSep

Caption: Relationship between common problems and solutions in this compound synthesis.

References

Technical Support Center: 2-Nitrophenyl Diphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrophenyl Diphenylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Ullmann condensation or Goldberg reaction.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield, or I have isolated only starting materials. What are the common causes and how can I improve the outcome?

  • Answer: Low or no conversion is a frequent issue in Ullmann-type reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended:

    • Catalyst Activity: The copper catalyst is crucial. Copper(I) sources can oxidize over time, leading to reduced activity.

      • Solution: Use fresh, high-purity copper(I) iodide or another copper source. If using copper powder, consider in situ activation by washing with a dilute acid to remove any oxide layer, followed by rinsing with water and a dry solvent.

    • Reaction Temperature: Traditional Ullmann condensations require high temperatures, often exceeding 210°C, while modern ligand-assisted protocols can run at lower temperatures (e.g., 80-140°C).[1]

      • Solution: If no reaction is observed, incrementally increase the temperature. Be aware that excessively high temperatures can promote side reactions.[2]

    • Inert Atmosphere: The reaction is sensitive to oxygen.

      • Solution: Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, and use degassed solvents.

    • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can inhibit the reaction.

      • Solution: Use purified starting materials. Ensure accurate measurement of all reagents. An excess of the amine component is often used.

Issue 2: Formation of Significant Amounts of Side Products

  • Question: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I minimize them?

  • Answer: The primary side reactions in the synthesis of this compound include the formation of a triarylamine impurity, homocoupling of the aryl halide, and hydrodehalogenation.

    • N-(2-Nitrophenyl)-N-phenyl-2-nitroaniline (Triarylamine Impurity): This is a common byproduct, especially at higher temperatures.[2] It is formed from a second N-arylation of the desired this compound product.

      • Minimization Strategy:

        • Control Temperature: Avoid excessive heating. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing this side reaction.[2]

        • Choice of Base: A weaker base, such as sodium carbonate, has been shown to significantly reduce the formation of this impurity compared to stronger bases like potassium carbonate.[2]

    • 2,2'-Dinitrobiphenyl: This byproduct results from the homocoupling of the o-nitroaryl halide starting material.

      • Minimization Strategy: This is a classic side reaction in Ullmann couplings.[3][4] Using a ligand can sometimes favor the desired cross-coupling over homocoupling.

    • Nitrobenzene: This can be formed via hydrodehalogenation of the o-nitroaryl halide.

      • Minimization Strategy: Ensure strictly anhydrous reaction conditions. The presence of water can promote this side reaction.[1]

Issue 3: Darkening of the Reaction Mixture

  • Question: My reaction mixture has turned dark brown or black. Is this normal, and what does it indicate?

  • Answer: While the reaction mixture is expected to be colored (this compound is a red-orange solid), a significant darkening to brown or black can indicate decomposition or the formation of tarry byproducts.

    • Potential Causes:

      • Excessive Temperature: Overheating can lead to the decomposition of starting materials or products.

      • High Catalyst Concentration: Using too much copper catalyst can promote the formation of tar-like substances.

      • Oxygen Exposure: The presence of oxygen can lead to oxidative side reactions, contributing to the dark coloration.

    • Solutions:

      • Carefully control the reaction temperature.

      • Use the appropriate catalytic amount of the copper source.

      • Maintain a strict inert atmosphere throughout the reaction.

Issue 4: Difficulties in Product Purification and Crystallization

  • Question: I am having trouble purifying the crude product. It is an oil that does not crystallize, or the crystals are of low purity. What should I do?

  • Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities and residual starting materials.

    • Initial Work-up:

      • Acid Wash: To remove unreacted aniline or other basic starting materials, wash the crude product solution with a dilute acid like hydrochloric acid.[5]

      • Base Wash: A subsequent wash with a dilute base, such as a 5% sodium hydroxide solution, can help remove any acidic byproducts.[5]

    • Crystallization Issues:

      • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly.

        • Solution: Try redissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. If oiling out persists, consider purification by column chromatography before attempting crystallization again.

      • Choosing a Crystallization Solvent: Ethanol is a commonly used solvent for the recrystallization of this compound.[5] If this is not effective, a solvent screen with other alcohols or solvent/anti-solvent systems (e.g., ethanol/water, toluene/hexanes) may be necessary.

    • Column Chromatography: If crystallization fails to yield a pure product, column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/n-hexane is an effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? A1: The most common method is the Ullmann condensation (or Goldberg reaction), which involves the copper-catalyzed coupling of an aryl halide with an amine.[7] For this compound, this typically involves the reaction of o-nitrochlorobenzene or o-nitrobromobenzene with aniline, or alternatively, 2-nitroaniline with bromobenzene, in the presence of a copper catalyst and a base.[5]

Q2: What is the role of the base in this reaction? A2: The base is essential for deprotonating the amine, making it a more potent nucleophile. It also neutralizes the hydrogen halide that is formed during the reaction. Common bases include potassium carbonate and sodium carbonate.[5]

Q3: Can I use a different catalyst besides copper? A3: While palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds, the Ullmann condensation specifically utilizes a copper catalyst.[7] For this particular transformation, copper-based systems are well-established.

Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the appearance of the product spot.

Data Presentation

The following table summarizes the impact of key reaction parameters on the formation of the desired product and major side products.

Parameter Condition Effect on this compound Yield Effect on Side Product Formation Reference(s)
Temperature Low (<150°C)Slower reaction rate, potentially lower yieldReduced formation of triarylamine impurity[2]
High (>185°C)Faster reaction rate, but risk of decompositionMarkedly increased formation of triarylamine impurity[2]
Base Potassium Carbonate (Stronger)Effective for the main reactionCan promote the formation of the triarylamine impurity[2]
Sodium Carbonate (Weaker)Effective for the main reactionSignificantly reduces the formation of the triarylamine impurity[2]
Atmosphere Inert (Nitrogen/Argon)Optimal for product formationMinimizes oxidative decomposition and side reactions[1]
AirCan lead to lower yieldsPromotes catalyst deactivation and formation of dark byproducts
Water Content AnhydrousFavors desired product formationMinimizes hydrodehalogenation of the aryl halide[1]
Presence of WaterCan lead to lower yieldsPromotes hydrodehalogenation side reaction[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Ullmann Condensation

This protocol is based on the reaction of 2-nitroaniline and bromobenzene.

Materials:

  • 2-Nitroaniline

  • Bromobenzene (serves as both reactant and solvent)

  • Anhydrous sodium carbonate

  • Copper(I) iodide (catalyst)

  • 22% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-nitroaniline, a 1.5-fold molar excess of bromobenzene, anhydrous sodium carbonate, and a catalytic amount of copper(I) iodide.[5]

  • Reaction Execution: Heat the mixture to 170-185°C with continuous stirring for approximately 20 hours.[5]

  • Work-up - Removal of Excess Bromobenzene: After the reaction is complete, cool the mixture slightly and distill off the unreacted bromobenzene at 170°C. The remaining bromobenzene can be removed by steam distillation after adding water to the reaction flask and heating to boiling.[5]

  • Work-up - Acid and Base Washes: Cool the residue to 90°C. Add a 22% solution of hydrochloric acid and stir for one hour to remove any unreacted 2-nitroaniline. Separate the product from the acidic solution. Then, treat the product with a 5% sodium hydroxide solution at 90°C for one hour.[5]

  • Purification: Separate the product from the basic solution. The crude this compound can then be purified by recrystallization from ethanol.[5] Filter the crystals and dry to obtain the final product.

Visualizations

Reaction Pathway and Side Reactions

G Synthesis of this compound: Main and Side Reactions Reactants 2-Nitroaniline + Bromobenzene Product This compound (Desired Product) Reactants->Product Cu(I) Catalyst, Base (Main Reaction) Homocoupling 2,2'-Dinitrobiphenyl (Homocoupling Product) Reactants->Homocoupling Cu(I) Catalyst (Side Reaction) Hydrodehalogenation Nitrobenzene (Hydrodehalogenation Product) Reactants->Hydrodehalogenation H+ source (e.g., H2O) (Side Reaction) Triarylamine N-(2-Nitrophenyl)-N-phenyl-2-nitroaniline (Triarylamine Impurity) Product->Triarylamine + Bromobenzene, High Temp (Side Reaction)

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Experimental Workflow

Experimental Workflow for this compound Synthesis A 1. Combine Reactants (2-Nitroaniline, Bromobenzene, Base, Catalyst) B 2. Heat under Reflux (170-185°C, 20h) A->B C 3. Distill Excess Bromobenzene B->C D 4. Acid Wash (HCl) C->D E 5. Base Wash (NaOH) D->E F 6. Recrystallization (Ethanol) E->F G Pure this compound F->G Troubleshooting Logic for Low Yield Start Low Yield or No Reaction CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckTemp Is Temperature Optimal? CheckCatalyst->CheckTemp Yes SolutionCatalyst Use Fresh/Activated Catalyst CheckCatalyst->SolutionCatalyst No CheckAtmosphere Is Atmosphere Inert? CheckTemp->CheckAtmosphere Yes SolutionTemp Adjust Temperature CheckTemp->SolutionTemp No SolutionAtmosphere Use N2/Ar and Degassed Solvents CheckAtmosphere->SolutionAtmosphere No

References

Technical Support Center: Purification of 2-Nitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Nitrophenyl diphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound often depend on the synthetic route. One identified impurity is 2-nitrophenyl-diphenylamine, which can form at elevated temperatures during synthesis.[1] Other potential impurities include unreacted starting materials, such as aniline and 2-nitrochlorobenzene, and byproducts from side reactions like the formation of isomers (e.g., 4-nitrodiphenylamine) or over-nitrated products.[2][3]

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1][4] The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity and identify the presence of impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for structural confirmation and to determine the level of impurities.[8][9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (74-76 °C) is indicative of high purity.[2]

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out during recrystallization.

  • Cause: The melting point of the solute is lower than the boiling point of the solvent, or there are significant impurities present.

  • Solution:

    • Solvent Selection: Use a solvent system where this compound is less soluble at room temperature but highly soluble at elevated temperatures. A patent suggests recrystallization from alcohol.[1] You can also try a less polar solvent system or a mixture of solvents.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Seeding: Add a small, pure crystal of this compound to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of it and then allow it to cool again.[11]

Problem 2: Poor recovery of purified product.

  • Cause: The compound is too soluble in the recrystallization solvent at low temperatures, or an excessive amount of solvent was used.

  • Solution:

    • Solvent Choice: Select a solvent in which the compound has very low solubility at cold temperatures.

    • Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[12]

Column Chromatography

Problem 3: Poor separation of this compound from impurities.

  • Cause: The chosen mobile phase does not provide adequate resolution between the product and impurities.

  • Solution:

    • Optimize Mobile Phase: A common mobile phase for the purification of this compound is a mixture of ethyl acetate and n-hexane.[4] The polarity of the eluent can be adjusted by changing the ratio of these solvents. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

    • TLC Analysis: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation.[7]

    • Column Packing: Ensure the column is packed uniformly to avoid channeling and band broadening.[13]

Problem 4: Co-elution of impurities with the desired product.

  • Cause: An impurity has a very similar polarity to this compound in the chosen solvent system.

  • Solution:

    • Change Stationary Phase: If using a standard silica gel column, consider switching to a different stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[14][15]

    • Use a Different Solvent System: Employ an orthogonal solvent system with different solvent selectivities. For example, if you are using a hydrocarbon/ester mixture, try a chlorinated solvent/ether system.

    • High-Resolution Techniques: For difficult separations, consider using preparative HPLC, which offers higher resolving power.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O₂[16][17]
Molecular Weight214.22 g/mol [16]
AppearanceRed-brown crystalline powder or reddish-brown solid[17]
Melting Point74-76 °C[2]
SolubilityInsoluble in water; soluble in hot alcohol, ether, and benzene.[1]

Table 2: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseMobile Phase / SolventKey Considerations
Recrystallization-AlcoholEnsure slow cooling for optimal crystal formation.
Column ChromatographySilica GelEthyl acetate / n-Hexane gradientStart with a low polarity eluent and gradually increase.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and n-hexane.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used. Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5]

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration in the mobile phase.

  • Sample Preparation: Dissolve the purified this compound sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude 2-Nitrophenyl diphenylamine dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure 2-Nitrophenyl diphenylamine drying->pure_product

Caption: Recrystallization workflow for the purification of this compound.

column_chromatography_workflow cluster_column Column Chromatography Workflow start Crude Product tlc TLC Analysis for Solvent System start->tlc loading Sample Loading packing Column Packing (Silica Gel) tlc->packing packing->loading elution Gradient Elution loading->elution fractions Fraction Collection elution->fractions analysis TLC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: General workflow for column chromatography purification.

troubleshooting_logic cluster_troubleshooting Purification Troubleshooting Logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization column Attempt Column Chromatography start->column oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes pure Pure Product oiling_out->pure No optimize_gradient Optimize Gradient/ Change Mobile Phase poor_separation->optimize_gradient Yes poor_separation->pure No change_solvent->recrystallization optimize_gradient->column

Caption: A logical approach to troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Nitrophenyl Diphenylamine, a key intermediate in various chemical industries. This resource is intended for researchers, scientists, and drug development professionals to help optimize their reaction conditions and resolve common experimental challenges.

Troubleshooting Guide

The synthesis of this compound, typically achieved through an Ullmann condensation reaction, can be influenced by several factors. Below is a guide to address common issues encountered during the experiment.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. The active species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in-situ activation of the copper catalyst.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, hindering catalyst performance.[1]- Screen various ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[1][2]
Suboptimal Base: The base might not be strong enough or soluble enough to facilitate the reaction.- Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and anhydrous.
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[3]- Gradually increase the reaction temperature. Modern ligand-assisted reactions can often run at lower temperatures (80-120 °C).[3]
Formation of Side Products Dehalogenation of Aryl Halide: Presence of protic impurities (e.g., water) can lead to the reduction of the aryl halide.[3]- Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Homocoupling of Aryl Halide: This can occur, leading to the formation of biaryl products instead of the desired diarylamine.[4]- Optimize the ratio of reactants. Using an excess of the amine can sometimes suppress homocoupling.
Difficult Product Purification Persistent Coloration: The crude product may retain a dark color due to impurities.- Treat the crude product with activated charcoal during recrystallization.[5] - Column chromatography on silica gel can be effective for removing colored impurities.
"Oiling Out" During Recrystallization: The compound melts before dissolving in the hot solvent.[5]- Increase the volume of the hot solvent. - Choose a solvent system where the compound has lower solubility at room temperature. - Allow for slower cooling to encourage crystal formation.[5]
No Crystal Formation Upon Cooling: The solution is not supersaturated.[5]- Reduce the volume of the solvent by evaporation. - Induce crystallization by scratching the inside of the flask or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common laboratory synthesis involves the Ullmann condensation of a 2-nitrohalobenzene (e.g., 2-nitrochlorobenzene or 2-nitrobromobenzene) with aniline.[3]

Q2: How do I choose the right copper catalyst?

A2: Copper(I) salts such as CuI or CuBr are generally preferred as they are often the active catalytic species.[1] However, Cu(0) or Cu(II) sources can also be used, as they may be converted to Cu(I) in situ. The choice may depend on the specific reaction conditions and the reactivity of the substrates.

Q3: What is the role of the ligand in the Ullmann condensation?

A3: Ligands play a crucial role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, often allowing for milder reaction conditions and improved yields.[1] Common ligands include amino acids and diamines.

Q4: Which solvent is best for this reaction?

A4: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are traditionally used.[3] The optimal solvent should be chosen based on the specific reactants and conditions and is often determined through experimental screening.

Q5: My reaction is very slow. What can I do to increase the reaction rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction.[3]

  • Use a More Reactive Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3]

  • Optimize the Catalyst System: Screening different copper sources and ligands can lead to a more active catalyst for your specific substrates.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of Ullmann condensation reactions for the synthesis of diarylamines. While specific data for this compound may vary, these tables provide a general guideline for optimization.

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (5)L-prolineK₂CO₃DMSO9085
Cu₂O (5)N,N-dimethylglycineK₃PO₄Dioxane10078
CuBr (5)1,10-phenanthrolineCs₂CO₃DMF11092
Cu(OAc)₂ (5)NoneK₂CO₃Nitrobenzene15065

Data is representative and compiled from various sources on Ullmann amination reactions.

Table 2: Effect of Ligand on Reaction Yield

CatalystLigand (mol%)BaseSolventTemperature (°C)Yield (%)
CuINoneK₂CO₃DMSO12045
CuIL-proline (20)K₂CO₃DMSO9090
CuIN,N-dimethylglycine (20)K₂CO₃DMSO9088
CuI1,10-phenanthroline (10)K₂CO₃DMF11095

Data is representative and compiled from various sources on Ullmann amination reactions.

Table 3: Effect of Base on Reaction Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
CuIL-prolineNa₂CO₃DMSO9075
CuIL-prolineK₂CO₃DMSO9090
CuIL-prolineK₃PO₄DMSO9092
CuIL-prolineCs₂CO₃DMSO9095

Data is representative and compiled from various sources on Ullmann amination reactions.

Table 4: Effect of Solvent on Reaction Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
CuIL-prolineK₂CO₃Toluene11065
CuIL-prolineK₂CO₃Dioxane10082
CuIL-prolineK₂CO₃DMF10088
CuIL-prolineK₂CO₃DMSO9090

Data is representative and compiled from various sources on Ullmann amination reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

This protocol provides a starting point for the synthesis and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Nitrochlorobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • L-proline (10-20 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrochlorobenzene, aniline, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMSO via a syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: 2-Nitrohalobenzene, Aniline, Cu Catalyst, Ligand, Base solvent Add Anhydrous Solvent (e.g., DMSO) reagents->solvent heating Heat under Inert Atmosphere (90-120°C) solvent->heating monitoring Monitor Reaction (TLC/GC) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification by Column Chromatography workup->purification product Isolated Product: 2-Nitrophenyl Diphenylamine purification->product

Caption: A typical experimental workflow for the Ullmann synthesis of this compound.

Ullmann Amination Catalytic Cycle

ullmann_cycle cluster_cycle Catalytic Cycle cu_i L-Cu(I)-X cu_amide L-Cu(I)-NHR' cu_i->cu_amide + R'NH₂ - HX cu_i->cu_amide cu_iii Ar-Cu(III)(NHR')-L      X cu_amide->cu_iii + Ar-X (Oxidative Addition) product_complex L-Cu(I)-X + Ar-NHR' cu_iii->product_complex (Reductive Elimination) cu_iii->product_complex

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann amination reaction.[6][7][8]

References

Technical Support Center: Minimizing Byproduct Formation in Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ullmann condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Ullmann condensation reactions?

The two most prevalent types of byproducts in Ullmann cross-coupling reactions are hydrodehalogenation products and homo-coupling products.[1]

  • Hydrodehalogenation (or Dehalogenation): This occurs when the halogen atom of the aryl halide is replaced by a hydrogen atom.[1] For instance, if bromobenzene is used as a starting material, the formation of benzene is a result of hydrodehalogenation.[1]

  • Homo-coupling: This side reaction leads to the formation of symmetrical biaryls from the coupling of two identical molecules.[1] This can occur between two aryl halide molecules or two molecules of the nucleophile.[1] For example, in a reaction between bromobenzene and phenol, the formation of biphenyl is a homo-coupling byproduct.[1]

Q2: My reaction is producing a significant amount of hydrodehalogenated arene. What are the potential causes and how can I minimize it?

The formation of a hydrodehalogenated arene is a common issue that can significantly reduce the yield of the desired product.[2] Key causes and solutions are outlined below:

Potential CauseSuggested Solution(s)
Presence of Protic Solvents Solvents with acidic protons, such as alcohols or water, can act as a proton source, leading to the formation of the arene byproduct.[1] It is recommended to switch to a polar aprotic solvent like DMF, DMSO, dioxane, or toluene.[1]
Trace Water in Reagents or Solvents Even small amounts of water can serve as a proton source.[1][2] Ensure all reagents and solvents are rigorously dried. Using freshly distilled solvents and drying solid reagents in a vacuum oven can be beneficial.[1]
Nature of the Base The choice of base can influence the reaction pathway.[1] Experiment with different bases, such as K₃PO₄ or Cs₂CO₃, which are strong, non-nucleophilic options.[1]
Ligand Choice The ligand can affect the stability and reactivity of the copper catalyst and its intermediates.[1] The addition of a suitable ligand, like 1,10-phenanthroline or a diamine, can sometimes suppress dehalogenation.[1]

Q3: How can I prevent the homo-coupling of my aryl halide starting material?

Homo-coupling of the aryl halide to form a biaryl byproduct is another common side reaction.[3] Several factors can be adjusted to minimize this unwanted reaction:

Potential CauseSuggested Solution(s)
Ligand Absence or Inappropriateness The use of a suitable ligand is crucial for promoting the desired cross-coupling over homo-coupling.[3] Bidentate ligands, such as 1,10-phenanthroline, amino acids, or diamines, can stabilize the copper catalyst and favor the cross-coupling pathway.[3][4]
Reaction Temperature While traditional Ullmann reactions require high temperatures (often >150 °C), excessively high temperatures can sometimes promote side reactions.[2][5] Modern ligand-assisted protocols often allow for lower reaction temperatures (e.g., 80-120 °C), which can improve selectivity.[2][6]
Catalyst Activity The activity of the copper catalyst can influence the reaction outcome. Using freshly purchased, high-purity copper(I) salts (e.g., CuI) is recommended, as Cu(I) is considered the active catalytic species.[3][6] In some cases, in situ activation of copper powder can improve reaction efficiency.[5]
Reactivity of Aryl Halide The reactivity of the aryl halide (I > Br > Cl) can impact the propensity for side reactions.[2][7] For less reactive aryl halides, a more active catalyst system or adjusted reaction conditions may be necessary to favor the desired cross-coupling.[2]

Troubleshooting Workflow

If you are experiencing issues with byproduct formation, the following workflow can help diagnose and address the problem.

G cluster_start Diagnosis cluster_path1 Hydrodehalogenation Pathway cluster_path2 Homo-Coupling Pathway cluster_end Resolution start Identify Primary Byproduct q1 Is the reaction run under strictly anhydrous conditions? start->q1 Hydrodehalogenation Product Detected q3 Is a ligand being used? start->q3 Homo-Coupling Product Detected sol1a Dry all solvents and reagents. Use an inert atmosphere (N2 or Ar). q1->sol1a No q2 What type of solvent is being used? q1->q2 Yes sol1a->q2 sol1b Switch to a polar aprotic solvent (e.g., DMF, DMSO, dioxane). q2->sol1b Protic Solvent end Re-run Optimized Reaction q2->end Aprotic Solvent sol1b->end sol2a Introduce a suitable ligand (e.g., 1,10-phenanthroline, diamine). q3->sol2a No q4 Is the reaction temperature optimized? q3->q4 Yes sol2a->q4 sol2b Gradually decrease temperature. Consider modern, lower-temp protocols. q4->sol2b No q4->end Yes sol2b->end

A logical workflow for troubleshooting byproduct formation.

Simplified Catalytic Cycle and Byproduct Divergence

The Ullmann condensation proceeds through a catalytic cycle involving the copper catalyst. Byproducts can form when intermediates in this cycle are diverted into non-productive pathways.

G CuX Cu(I)X OxAdd Oxidative Addition Ar-Cu(III)(X)(Nuc) CuX->OxAdd + Ar-X + Nuc-H, Base inv1 CuX->inv1 + Ar-X RedElim Reductive Elimination OxAdd->RedElim Dehalogenation Hydrodehalogenation Byproduct (Ar-H) OxAdd->Dehalogenation Proton Source (H+) [Side Reaction] Product Ar-Nuc Product RedElim->Product Product->CuX Catalyst Regeneration HomoCoupling Homo-Coupling Byproduct (Ar-Ar) inv1->HomoCoupling [Side Reaction] inv2

References

Technical Support Center: Degradation Pathways of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 2-Nitrophenyl diphenylamine (2-NDPA). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of available data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental investigation of 2-NDPA degradation.

Q1: My anaerobic degradation of 2-NDPA is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete anaerobic degradation can be attributed to several factors:

  • Inadequate Reducing Conditions: Ensure the anaerobic environment is strictly maintained. The presence of oxygen can inhibit the activity of anaerobic microorganisms.

    • Troubleshooting:

      • Use freshly prepared and thoroughly deoxygenated media.

      • Employ an oxygen scavenger system or an anaerobic chamber.

      • Monitor the redox potential of your system.

  • Microbial Inoculum: The microbial consortium may lack the specific enzymes required for the efficient reduction of the nitro group.

    • Troubleshooting:

      • Source inoculum from environments previously exposed to nitroaromatic compounds.[1]

      • Consider enriching your culture for 2-NDPA degrading microorganisms through successive transfers in media containing 2-NDPA as the primary electron acceptor.

  • Nutrient Limitation: Essential nutrients for microbial growth and metabolism might be lacking.

    • Troubleshooting:

      • Ensure the medium is supplemented with necessary macro- and micronutrients.

      • Consider the addition of a co-substrate to support microbial activity.[2]

  • Toxicity: High concentrations of 2-NDPA or its degradation products may be toxic to the microbial population.

    • Troubleshooting:

      • Start with a lower initial concentration of 2-NDPA.

      • Monitor for the accumulation of inhibitory intermediates.

Q2: I am observing unexpected peaks in my HPLC chromatogram during the analysis of 2-NDPA degradation samples. How can I identify them?

A2: The appearance of unexpected peaks can be due to contaminants, degradation products, or artifacts from sample preparation.

  • Troubleshooting:

    • Run Blanks: Analyze a method blank (all reagents except the sample) and a solvent blank to identify any peaks originating from your reagents or solvent system.

    • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks, which can help in their identification.

    • Review Literature: Compare the retention times and spectral data of your unknown peaks with those reported for potential degradation products of 2-NDPA and similar nitroaromatic compounds.[3][4]

    • Spiking: If you suspect a particular degradation product, spike your sample with a pure standard of that compound to see if the peak height increases.

Q3: My photodegradation experiment for 2-NDPA shows inconsistent results. What could be the reasons?

A3: Inconsistent photodegradation results can stem from variability in experimental conditions.

  • Troubleshooting:

    • Light Source Stability: Ensure the intensity of your light source is constant throughout the experiment and between different runs. Use a radiometer to monitor the light intensity.

    • Sample Matrix Effects: Components in your sample matrix (e.g., solvents, buffers, impurities) can act as photosensitizers or quenchers, affecting the degradation rate. Maintain a consistent and well-defined sample matrix.

    • Temperature Control: Photodegradation rates can be temperature-dependent. Use a constant temperature bath to maintain a stable temperature during irradiation.

    • Oxygen Availability: The presence and concentration of oxygen can influence photodegradation pathways. Ensure consistent aeration or deaeration of your samples.

Degradation Pathways Overview

This compound can undergo degradation through various pathways, primarily influenced by environmental conditions.

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for 2-NDPA involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 2-aminodiphenylamine.[3][5] This transformation is a common fate for nitroaromatic compounds in anoxic environments and is mediated by microbial nitroreductases.[1]

Anaerobic reduction of 2-NDPA.
Inferred Degradation Pathways

Based on the known degradation of similar nitroaromatic compounds and diphenylamine, the following pathways can be inferred for 2-NDPA:

  • Oxidative Degradation (e.g., Fenton Reaction): Advanced oxidation processes like the Fenton reaction are expected to degrade 2-NDPA through the action of highly reactive hydroxyl radicals. This would likely involve hydroxylation of the aromatic rings and eventual ring cleavage.[3][6]

  • Photodegradation: Exposure to UV light, especially in the presence of photosensitizers, could lead to the transformation of 2-NDPA. Potential reactions include the reduction of the nitro group or cleavage of the C-N bond.[2][7]

  • Thermal Degradation: At elevated temperatures, 2-NDPA is expected to decompose. The nitro group is often the most thermally labile part of such molecules, potentially leading to the formation of nitrogen oxides and other degradation products.[8][9]

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis of the C-N bond might occur, though this is likely a minor degradation pathway for this compound.[10]

Inferred_Pathways cluster_degradation Degradation Processes This compound This compound Oxidation Oxidative Degradation (e.g., Fenton's Reagent) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Thermal Thermal Degradation (High Temperature) This compound->Thermal Hydrolysis Hydrolysis (Extreme pH/Temp) This compound->Hydrolysis Products Degradation Products (Hydroxylated species, ring cleavage products, 2-Aminodiphenylamine, etc.) Oxidation->Products Photodegradation->Products Thermal->Products Hydrolysis->Products Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Anaerobic Medium B Deoxygenate Medium A->B C Sterilize Medium B->C D Inoculate with Anaerobic Culture C->D E Spike with 2-NDPA D->E F Incubate in Dark E->F G Anaerobic Sampling F->G H Sample Preparation (Centrifuge & Filter) G->H I HPLC Analysis H->I

References

Technical Support Center: Resolving Impurities in 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Nitrophenyl Diphenylamine (2-NDPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of 2-NDPA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via an Ullmann condensation reaction, can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual 2-nitroaniline or bromobenzene may remain if the reaction does not go to completion.

  • Side Products: The formation of 2,2'-dinitrobiphenyl can occur through the self-coupling of the aryl halide. In reactions involving aniline and nitrobenzene, ortho-attack byproducts can form.[1]

  • Over-nitrated Species: In some synthetic routes, further nitration of the product can lead to dinitrophenylamine derivatives.

  • Degradation Products: Exposure to high temperatures for extended periods can lead to the formation of various degradation byproducts.

Q2: My 2-NDPA product has a dark, tar-like appearance instead of the expected reddish-brown crystalline solid. What could be the cause?

A2: A dark, tar-like product is often indicative of the presence of significant impurities or degradation. Potential causes include:

  • Excessive Reaction Temperature: Running the reaction at a temperature higher than optimal can lead to the formation of polymeric byproducts and degradation.

  • Prolonged Reaction Time: Heating the reaction mixture for too long can also result in the formation of impurities.[2]

  • Oxidation: Exposure of the reaction mixture or the final product to air, especially at elevated temperatures, can cause oxidation and discoloration.

  • Presence of Catalytic Residues: Incomplete removal of the copper catalyst can sometimes contribute to discoloration.

Q3: I am observing a low yield in my 2-NDPA synthesis. What are the potential reasons and how can I improve it?

A3: Low yields can be attributed to several factors in the synthetic process. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. A temperature that is too low can slow down the reaction rate, while a temperature that is too high can increase the formation of byproducts.[1][2]

  • Moisture in Reagents or Solvents: The Ullmann condensation is sensitive to moisture. Ensure all reagents and solvents are thoroughly dried before use.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Optimize these procedures to minimize losses.

Q4: How can I effectively remove unreacted starting materials from my crude 2-NDPA product?

A4: Unreacted starting materials can often be removed through a combination of washing and recrystallization.

  • Acid Wash: Washing the crude product with a dilute acid solution, such as 22% hydrochloric acid, can help remove unreacted 2-nitroaniline.[2]

  • Base Wash: A subsequent wash with a dilute base solution, like 5% sodium hydroxide, can remove acidic impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for removing both unreacted starting materials and some side products.[2]

Troubleshooting Guides

Synthesis Stage
IssuePossible CauseRecommended Solution
Reaction fails to initiate or proceeds very slowly. 1. Reaction temperature is too low. 2. Catalyst is inactive. 3. Presence of moisture.1. Gradually increase the reaction temperature while monitoring for product formation. 2. Use fresh, high-purity catalyst. 3. Ensure all glassware, reagents, and solvents are scrupulously dry.
Formation of a significant amount of dark, insoluble material. 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting materials are consumed.
Low yield of the desired product. 1. Incomplete reaction. 2. Suboptimal stoichiometry of reactants. 3. Product loss during work-up.1. Increase reaction time or temperature moderately. 2. Optimize the molar ratio of reactants and catalyst. 3. Carefully perform extraction and washing steps to avoid product loss.
Purification Stage
IssuePossible CauseRecommended Solution
Product "oils out" during recrystallization. 1. The solvent is too nonpolar for the compound at the cooling temperature. 2. The solution is supersaturated.1. Add a small amount of a more polar co-solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Poor recovery of crystals after recrystallization. 1. Too much solvent was used. 2. The cooling process was too rapid.1. Concentrate the mother liquor by evaporating some of the solvent and attempt recrystallization again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored impurities persist after recrystallization. 1. The chosen solvent is not effective at excluding the colored impurity. 2. The impurity co-crystallizes with the product.1. Try a different recrystallization solvent or a solvent pair. 2. Consider treating the solution with activated charcoal before filtration to adsorb colored impurities. 3. If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Nitroaniline

  • Bromobenzene

  • Anhydrous sodium carbonate

  • Copper(I) iodide (catalyst)

  • Surfactant (e.g., Tween-80)

  • 22% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline, bromobenzene (in a 1:1.5 molar ratio to 2-nitroaniline), anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant.[2]

  • Heat the mixture to 170-185°C with continuous stirring for approximately 20 hours.[2]

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture and distill off the excess bromobenzene under reduced pressure.

  • Treat the residue with a 22% hydrochloric acid solution at 90°C to remove unreacted 2-nitroaniline.[2]

  • Neutralize the mixture with a 5% sodium hydroxide solution.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from 80% ethanol.[2]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude 2-NDPA in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 2-Nitroaniline + Bromobenzene + Catalyst reaction Ullmann Condensation (170-185°C, 20h) reactants->reaction Heat crude_product Crude 2-NDPA reaction->crude_product acid_wash Acid Wash (22% HCl) crude_product->acid_wash base_wash Base Wash (5% NaOH) acid_wash->base_wash filtration Filtration base_wash->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization column_chromatography Column Chromatography (Hexane/EtOAc) filtration->column_chromatography pure_product Pure 2-NDPA recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure 2-NDPA (Post-Synthesis) check_color Product is dark/tarry? start->check_color check_yield Yield is low? check_color->check_yield No high_temp High Temperature/ Prolonged Reaction Time check_color->high_temp Yes check_purity Purity issue identified by analysis (TLC/HPLC)? check_yield->check_purity No incomplete_reaction Incomplete Reaction/ Work-up Loss check_yield->incomplete_reaction Yes unreacted_sm Unreacted Starting Materials check_purity->unreacted_sm Yes side_products Side Products check_purity->side_products Yes optimize_conditions Optimize Reaction Conditions high_temp->optimize_conditions improve_procedure Improve Reaction/ Work-up Procedure incomplete_reaction->improve_procedure purification Purification Required unreacted_sm->purification side_products->purification

Caption: Troubleshooting logic for resolving impurities in this compound.

References

Technical Support Center: Stability of 2-Nitrophenyl diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-Nitrophenyl diphenylamine during storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (2-NDPA), also known as 2-nitro-N-phenylaniline, is an organic compound often used as a stabilizer, particularly in propellants.[1] Its primary stability concerns revolve around its susceptibility to degradation under common laboratory storage conditions. Key factors that can compromise its integrity include exposure to light, elevated temperatures, oxygen, and contact with incompatible substances such as strong acids, bases, and oxidizing agents.[2][3]

Q2: What are the visible signs of this compound degradation?

A2: The most common visual indicator of degradation is a change in the physical appearance of the compound. Pure this compound is typically a red or reddish-brown crystalline solid.[4][5] Upon degradation, you may observe a darkening of the color, clumping of the powder, or the development of an unfamiliar odor. In solution, a color change from its typical hue to a darker shade can also indicate degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage parameters.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.To minimize thermal degradation.
Light Store in a light-resistant container, such as an amber glass bottle, or in a dark location.To prevent photodegradation.
Atmosphere For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation.[2]
Container Use a tightly sealed container to protect from moisture and air.To prevent hydrolysis and oxidation.[5]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[2]To avoid chemical reactions that can lead to degradation.

Q4: What are the likely degradation products of this compound?

A4: The degradation of this compound can proceed through several pathways, primarily oxidation and reactions involving its nitro and amine functional groups. In its role as a stabilizer in propellants, it is known to react with nitrogen oxides.[1] Under general storage conditions, oxidative processes can lead to the formation of various nitrated and nitrosated derivatives of diphenylamine.[6] The diagram below illustrates a plausible degradation pathway.

G 2-Nitrophenyl_diphenylamine 2-Nitrophenyl diphenylamine Oxidation_Products Further Oxidized Products (e.g., Nitrated and Nitrosated Derivatives) 2-Nitrophenyl_diphenylamine->Oxidation_Products Oxidation (O2, Heat) Hydrolysis_Products Hydrolysis Products (e.g., 2-Nitroaniline and Phenol) 2-Nitrophenyl_diphenylamine->Hydrolysis_Products Hydrolysis (Moisture, pH extremes) Photodegradation_Products Photodegradation Products 2-Nitrophenyl_diphenylamine->Photodegradation_Products Photodegradation (Light Exposure) G HPLC Analysis Workflow A Prepare Mobile Phase (Acetonitrile/Water) C Set HPLC Conditions (C18 column, UV detection) A->C B Prepare Standard and Sample Solutions D Inject Sample B->D C->D E Acquire Chromatogram D->E F Analyze Data (Peak Integration, Purity Calculation) E->F G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Sample 2-Nitrophenyl diphenylamine Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Evaluation Evaluate Degradation and Method Specificity Analysis->Evaluation

References

Validation & Comparative

comparing 2-Nitrophenyl diphenylamine and 4-Nitrodiphenylamine as stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Nitrophenyl diphenylamine and 4-Nitrodiphenylamine as Stabilizers

Introduction

This compound (2-NDPA) and 4-Nitrodiphenylamine (4-NDPA) are nitrated derivatives of diphenylamine (DPA) widely employed as stabilizers in energetic materials, particularly nitrocellulose-based propellants.[1][2] Their primary function is to enhance the chemical stability and extend the shelf-life of these materials by interrupting autocatalytic decomposition cycles.[3] This is achieved by scavenging reactive nitrogen oxides (NOx) that are released during the degradation of nitrate esters.[4][5] While both compounds operate through a similar fundamental mechanism, their performance characteristics, such as reaction rates, can differ, influencing their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Stabilization Mechanism

The stabilization role of both 2-NDPA and 4-NDPA is to neutralize NOx species, primarily nitrogen dioxide (NO₂), which are produced from the initial decomposition of materials like nitrocellulose. These NOx species act as catalysts, accelerating further degradation in a self-propagating cycle.[4] The amine group within the nitrodiphenylamine structure is highly reactive towards these nitrogen oxides, leading to the formation of various nitroso and nitro derivatives.[3] This process effectively removes the catalytic NOx from the system, slowing down the overall decomposition rate of the host material.[4]

General Stabilization Mechanism of Nitrodiphenylamines cluster_decomposition Autocatalytic Decomposition Cycle cluster_stabilization Stabilization Intervention Material Energetic Material (e.g., Nitrocellulose) Degradation Initial Decomposition Material->Degradation Heat/Time NOx Reactive Nitrogen Oxides (NOx) Degradation->NOx NOx->Material Catalyzes Further Decomposition Stabilizer NDPA Stabilizer (2-NDPA or 4-NDPA) NOx->Stabilizer Intercepted Products Stable Nitroso and Nitro Derivatives Stabilizer->Products Scavenging Reaction

General stabilization pathway of nitrodiphenylamine compounds.

Performance Comparison

The effectiveness of a stabilizer is primarily evaluated by its rate of consumption and its impact on the thermal stability of the formulation. Experimental data indicates a notable difference in the consumption rates of 2-NDPA and 4-NDPA.

StabilizerTest MethodKey Performance MetricResultSource
4-Nitrodiphenylamine (4-NDPA) HPLC analysis of aged single-base propellantConsumption RateConsumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products.[3]
2-Nitrodiphenylamine (2-NDPA) HPLC analysis of aged single-base propellantConsumption RateSlower consumption rate compared to 4-NDPA.[3]
Diphenylamine (DPA) - Parent Compound Isothermal storage of nitrocellulose at 393 KInduction Period of Heat ReleaseIncreased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA.[5]
Diphenylamine (DPA) - Parent Compound Isothermal storage of nitrocellulose at 393 KMaximum Heat Release RateDecreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA.[5]

The faster consumption rate of 4-NDPA suggests a higher reactivity with the initial NOx byproducts compared to 2-NDPA.[3] While this can be beneficial for rapidly neutralizing decomposition products, the slower consumption of 2-NDPA may imply a longer-lasting stabilizing effect under certain conditions. The choice between them often depends on the specific stability requirements and expected storage conditions of the material.

Experimental Protocols

The evaluation of stabilizer performance relies on established analytical methods. Below are detailed protocols for key experiments used to generate the comparative data.

Protocol 1: Stabilizer Consumption via High-Performance Liquid Chromatography (HPLC)

This method is widely used to quantify the depletion of a stabilizer in a material over time.

  • Sample Preparation: Propellant samples are prepared with a known initial concentration of the stabilizer (e.g., 1-2% by weight).[1] Control samples without a stabilizer are also prepared for comparison.

  • Accelerated Aging: The samples are placed in sealed vials and subjected to accelerated aging in a temperature-controlled oven, typically at 80°C, for a specified duration (e.g., 28 days).[3] Samples are withdrawn at regular intervals for analysis.

  • Extraction: A known mass of the aged sample is taken. The stabilizer and its derivatives are extracted using a suitable solvent, such as methanol or an acetone/toluene mixture.[3]

  • HPLC Analysis: The extracted solution is filtered and analyzed using HPLC. A reverse-phase C18 column is commonly used with a mobile phase of acetonitrile and water. A UV detector quantifies the compounds of interest by comparing their peak areas to a calibration curve generated from standards of known concentrations.[3][4]

Protocol 2: Thermal Stability Assessment via Isothermal Storage Calorimetry

This method assesses the effect of the stabilizer on the heat release characteristics of the material.

  • Sample Preparation: A precise amount of the material (e.g., nitrocellulose) is mixed with a known quantity of the stabilizer (e.g., 1.7 mg).[5]

  • Isothermal Storage: The sample is placed in a calorimeter and maintained at a constant high temperature (e.g., 393 K or 120°C).[5]

  • Data Acquisition: The heat flow from the sample is continuously monitored over time. The key parameters measured are the induction period to the onset of significant heat release and the maximum heat release rate.[5]

  • Analysis: A longer induction period and a lower maximum heat release rate indicate a higher stabilizing effect.[5]

Experimental Workflow for Stabilizer Evaluation Prep 1. Sample Preparation (Material + Stabilizer) Aging 2. Accelerated Aging (Elevated Temperature) Prep->Aging Extraction 3. Solvent Extraction (Isolate Stabilizer) Aging->Extraction Analysis 4. Quantitative Analysis (e.g., HPLC) Extraction->Analysis Data 5. Data Interpretation (Consumption Rate, Thermal Stability) Analysis->Data

General experimental workflow for evaluating stabilizer performance.

Conclusion

Both this compound and 4-Nitrodiphenylamine are effective stabilizers that function by scavenging decomposition-catalyzing nitrogen oxides. The primary distinction observed in performance data is the consumption rate, with 4-NDPA being consumed more rapidly than 2-NDPA.[3] This suggests that 4-NDPA is more reactive towards the initial decomposition byproducts.

The selection of an appropriate stabilizer is critical for ensuring the safety, reliability, and shelf-life of energetic materials.[3] The choice between 2-NDPA and 4-NDPA will depend on the specific application, the inherent instability of the material being stabilized, and the desired longevity of the stabilizing action. A faster-acting stabilizer like 4-NDPA might be preferred for highly unstable materials, whereas a slower-consuming stabilizer like 2-NDPA could be advantageous for applications requiring a longer service life. Further research into the secondary stabilizing effects of their respective degradation products would provide a more complete picture of their overall efficacy.

References

A Comparative Guide to the Synthesis of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Nitrophenyl diphenylamine, a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals, can be prepared through several established methods. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Methods

The primary methods for the synthesis of this compound include the Ullmann condensation, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall efficiency. The following table summarizes the quantitative data associated with various reported methods.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ullmann Condensation2-Nitroaniline, BromobenzeneCopper(I) iodide, Sodium carbonate, SurfactantBromobenzene170-1852080-82[1]
Ullmann-Goldberg SubstitutionPhenylboronic acid, Aromatic amineCu-IS-AMBA-MNPs, Potassium fluorideDMSO130298[2]
Buchwald-Hartwig AminationAryl halides, AminesPalladium catalysts (e.g., Pd(OAc)₂), Phosphine ligands (e.g., X-Phos)Toluene, DioxaneRoom Temp - 100+VariesHigh[3][4]
Nucleophilic Aromatic Substitution4-Fluoro-3-nitroaniline, AminesBase (e.g., Sodium carbonate)Water, EthanolRefluxVariesHigh[5]
Desulfonation MethodSubstituted anilines, 2-Nitrochlorobenzene-4-sulphonic acidSulfuric acid or Hydrochloric acid-HeatingVaries60-70[6]
Isocyanate-based Methodp-Nitrophenol, Phenyl isocyanatePotassium carbonate, Sulfuric acidSulfolan150-2501.5+up to 87.9[7]

Experimental Protocols

Below are detailed methodologies for the key synthesis routes, providing a practical guide for laboratory implementation.

Ullmann Condensation Method

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[8][9][10] Modern variations often employ ligands to improve reaction efficiency under milder conditions.[11][12]

Procedure: A mixture of 2-nitroaniline (1 molar equivalent) and bromobenzene (1.5 molar equivalents) is prepared.[1] To this, anhydrous sodium carbonate, a surfactant, and a catalytic amount of copper(I) iodide are added.[1] The reaction mixture is heated to 170-185°C with continuous stirring for 20 hours.[1] During the reaction, a water-bromobenzene azeotrope is continuously distilled off, and pure bromobenzene is periodically added to maintain the reaction temperature.[1] After completion, the excess bromobenzene is removed by distillation. The residue is then treated with a 22% hydrochloric acid solution, followed by a 5% alkaline solution at 90°C.[1] The crude product is then recrystallized from 80% ethanol to yield 2-nitrodiphenylamine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild conditions and broad substrate scope.[3][13][14]

General Procedure: In a reaction vessel under an inert atmosphere, an aryl halide (e.g., 2-bromonitrobenzene, 1 equivalent) is dissolved in a suitable solvent such as toluene or dioxane.[11] Diphenylamine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand (e.g., X-Phos, 10 mol%), and a base (e.g., KOt-Bu) are added.[4] The reaction mixture is then heated, often under microwave irradiation, to 100°C for a short duration (e.g., 10 minutes) until the starting material is consumed, as monitored by techniques like TLC or GC.[4] After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group.[15][16][17]

General Procedure: An activated aryl halide, such as 2-fluoronitrobenzene (1 equivalent), is dissolved in a suitable solvent. Aniline (1.1 equivalents) and a base such as sodium carbonate are added to the solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours.[5] The progress of the reaction is monitored by an appropriate analytical method. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization or column chromatography.

Synthesis and Validation Workflow

The general workflow for the synthesis and validation of this compound is depicted in the following diagram. This process typically involves the selection of a synthetic method, execution of the reaction, isolation and purification of the product, and finally, characterization and purity assessment.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_product Product start Select Synthesis Method (Ullmann, Buchwald-Hartwig, SNAr) react Reaction Execution (Heating, Stirring) start->react workup Isolation & Purification (Extraction, Crystallization, Chromatography) react->workup char Characterization (NMR, IR, MS) workup->char purity Purity Assessment (HPLC, GC, Melting Point) char->purity final_product This compound purity->final_product

Caption: General workflow for the synthesis and validation of this compound.

Conclusion

The choice of synthesis method for this compound depends on several factors including the desired scale of the reaction, available starting materials and equipment, and the required purity of the final product. The Ullmann condensation, while a classic method, often requires harsh conditions, though modern modifications have improved its applicability.[1][8] The Buchwald-Hartwig amination generally offers higher yields under milder conditions and is often the method of choice in academic and pharmaceutical research.[3][4] Nucleophilic aromatic substitution provides a straightforward route when suitably activated substrates are available.[5] The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to Analytical Validation for the Quantification of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of process-related impurities and potential genotoxic impurities (PGIs) is a critical aspect of drug development and manufacturing. 2-Nitrophenyl diphenylamine (2-NDPA), a potential impurity, requires robust and validated analytical methods to ensure the safety and quality of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical techniques for the quantification of 2-NDPA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development. While HPLC-UV is a widely accessible and robust technique suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification of PGIs.[1][2][3]

Comparison of Method Performance

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2][4] Key validation parameters, based on the International Council for Harmonisation (ICH) guidelines, are compared for hypothetical but typical HPLC-UV and UPLC-MS/MS methods for 2-NDPA quantification.[5][6][7]

Validation Parameter Method A: HPLC-UV Method B: UPLC-MS/MS ICH Guideline Reference
Specificity/Selectivity Adequate resolution from other impurities and API.High selectivity achieved through specific MRM transitions.Q2(R2)[7][8]
Linearity (Correlation Coeff.) r² ≥ 0.998r² ≥ 0.999Q2(R1)[6]
Range 5 - 50 µg/mL0.5 - 50 ng/mLQ2(R2)[9]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Q2(R1)[6]
Precision (% RSD) ≤ 2.0%≤ 10.0%Q2(R2)[7][8]
Limit of Detection (LOD) ~1.5 µg/mL~0.15 ng/mL (0.15 ppb)Q2(R1)[6][10]
Limit of Quantification (LOQ) ~5.0 µg/mL (5 ppm)~0.5 ng/mL (0.5 ppb)Q2(R1)[6][10]
Robustness Method reliable under small variations in flow rate, pH.Method reliable under small variations in flow rate, column temp.Q2(R2)[7][11]

Note: The values presented in this table are representative examples based on typical performance for these analytical techniques and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of typical protocols for both HPLC-UV and UPLC-MS/MS.

Method A: HPLC-UV Protocol

This method is suitable for quantifying 2-NDPA at higher concentration levels, typically as a process-related impurity.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient mixture of Acetonitrile and water containing 0.1% phosphoric acid.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of 2-NDPA.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 2-NDPA in methanol or acetonitrile at 1 mg/mL. Perform serial dilutions with the mobile phase to create calibration standards ranging from 5 to 50 µg/mL.[12]

    • Sample Solution: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., acetonitrile/water) to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method B: UPLC-MS/MS Protocol

This highly sensitive method is designed for trace-level quantification of 2-NDPA, treating it as a potential genotoxic impurity (PGI).[3][14]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][15]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile (Mobile Phase B) and 0.1% formic acid in water (Mobile Phase A).[14]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 2-NDPA must be determined by infusing a standard solution.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution in methanol or acetonitrile. Perform serial dilutions to create calibration standards, typically ranging from 0.5 to 50 ng/mL.

    • Sample Solution: Dissolve the drug substance in a suitable diluent to a high concentration (e.g., 10 mg/mL) to achieve the required sensitivity for trace impurity detection. Filter the solution using a 0.22 µm syringe filter.

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive analytical method validation. The following diagram illustrates the key stages involved, from initial planning to final reporting, in accordance with ICH guidelines.

G General Analytical Method Validation Workflow cluster_0 Planning & Preparation cluster_1 Execution & Data Acquisition cluster_2 Analysis & Reporting A Define Method Scope (ATP) B Prepare Validation Protocol A->B C Prepare Standards & Samples B->C D System Suitability Test (SST) C->D E Perform Validation Experiments D->E F Acquire Raw Data E->F G Analyze Validation Parameters F->G H Compare vs. Acceptance Criteria G->H I Compile Validation Report H->I J Method Implementation in QC Lab I->J

References

Performance Showdown: 2-Nitrophenyl Diphenylamine Across Key Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of chemical intermediates and stabilizers is a critical decision that impacts the performance, safety, and longevity of a final product. 2-Nitrophenyl diphenylamine (2-NDPA), a versatile aromatic amine, finds utility in a range of applications, from stabilizing energetic materials to serving as a precursor in dye synthesis and exhibiting potential in antimicrobial formulations. This guide provides an objective comparison of 2-NDPA's performance against common alternatives in these applications, supported by experimental data and detailed methodologies to aid in informed decision-making.

Propellant and Explosive Stabilization: A Comparative Analysis

In the realm of energetic materials, the primary role of a stabilizer is to scavenge acidic and oxidative decomposition products, such as nitrogen oxides (NOx), which can otherwise lead to autocatalytic degradation and compromise the safety and shelf-life of nitrocellulose-based propellants and explosives.[1][2] 2-NDPA is frequently employed for this purpose, particularly in double- and triple-base propellants.[3] Its performance is often benchmarked against other stabilizers like diphenylamine (DPA), 4-nitrodiphenylamine (4-NDPA), and N-methyl-p-nitroaniline (MNA).[2][4]

Quantitative Performance Data

The efficacy of these stabilizers can be quantitatively assessed through various analytical techniques that measure their consumption over time or their effect on the thermal stability of the propellant.

StabilizerTest MethodKey Performance MetricResult
This compound (2-NDPA) HPLC analysis of aged single-base propellantConsumption RateSlower consumption rate compared to 4-NDPA.[1]
4-Nitrodiphenylamine (4-NDPA)HPLC analysis of aged single-base propellantConsumption RateConsumed more rapidly than 2-NDPA, suggesting a faster initial reaction with decomposition products.[1]
Diphenylamine (DPA)Isothermal storage of nitrocellulose at 393 KInduction Period of Heat ReleaseIncreased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA.[1]
Diphenylamine (DPA)Isothermal storage of nitrocellulose at 393 KMaximum Heat Release RateDecreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA.[1]
Triphenylamine (TPA)Aging of TPA-containing powdersConsumption RateConsumed faster than centralite I, akardite II, or 2-nitrodiphenylamine.[4]
Experimental Protocols

1. Determination of Stabilizer Consumption Rate by High-Performance Liquid Chromatography (HPLC)

This method is utilized to quantify the depletion of the stabilizer and the formation of its degradation products in propellant samples over time.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the propellant sample.

    • Extract the stabilizer and its derivatives by soaking the sample in a known volume of methanol, allowing it to soften, and then homogenizing the mixture. An alternative is exhaustive extraction with methylene chloride in a Soxhlet apparatus for over 14 hours.[5]

    • Filter the extract into a sample vial for analysis.[5]

  • HPLC System and Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 45/10/45 v/v/v) is a common mobile phase.[6] A gradient elution may be employed for better separation.

    • Flow Rate: A typical flow rate is 2 mL/min.[5]

    • Detection: The concentration of the stabilizer and its derivatives is monitored by UV absorbance at a suitable wavelength.

  • Data Analysis:

    • Prepare standard solutions of the stabilizer and its expected degradation products (e.g., N-nitroso-DPA, 4-nitro-DPA, 2,4-dinitro-DPA) at known concentrations.[7]

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Inject the prepared sample extract and determine the concentration of the remaining stabilizer and its degradation products by comparing their peak areas to the calibration curves.

    • Repeat the analysis at different time intervals for samples subjected to accelerated aging (e.g., at 65°C) to determine the consumption rate.[7]

2. Assessment of Thermal Stability by Heat Flow Calorimetry (HFC)

HFC measures the heat generated by the decomposition of the propellant, providing insights into its stability and the effectiveness of the stabilizer.

  • Sample Preparation:

    • Place a precisely weighed amount of the propellant sample into a hermetically sealed vial.[8]

    • For compatibility testing, a mixture of the propellant and another material can be prepared.[9]

  • HFC System and Conditions:

    • Instrumentation: A heat flow microcalorimeter (e.g., TAM III).[8]

    • Test Temperature: The test is typically conducted at an elevated temperature, such as 80°C, to accelerate decomposition.[9]

    • Measurement: The sample vessel is placed in the calorimeter, and the heat flow from the sample is measured over an extended period (e.g., 20 days).[9]

  • Data Analysis:

    • The heat flow is recorded as a function of time. A lower heat flow indicates a more stable propellant.

    • The time to the onset of a significant exothermic event (autocatalysis) can be used to compare the effectiveness of different stabilizers.

    • For compatibility testing, the heat flow of the mixture is compared to the sum of the heat flows of the individual components to identify any interactions.

Visualization of the Stabilization Workflow

G cluster_propellant Propellant Matrix cluster_stabilizer Stabilizer Addition cluster_aging Aging Process cluster_analysis Performance Analysis cluster_results Performance Metrics Propellant Nitrocellulose-based Propellant Aging Accelerated Aging (e.g., 80°C) Propellant->Aging NDPA 2-Nitrophenyl diphenylamine (2-NDPA) NDPA->Propellant is added to HPLC HPLC Analysis Aging->HPLC samples taken for HFC Heat Flow Calorimetry Aging->HFC monitored by Consumption Stabilizer Consumption Rate HPLC->Consumption ThermalStability Thermal Stability (Heat Flow) HFC->ThermalStability

Workflow for Evaluating Propellant Stabilizer Performance.

Role as a Dye Intermediate

This compound can serve as an intermediate in the synthesis of azo dyes. The performance of dyes is evaluated based on their color properties, fastness to washing and light, and the yield of the synthesis process.

Quantitative Performance Data
Dye Intermediate/ClassTypical Coupling ComponentColor RangeWash Fastness (Grey Scale 1-5)Light Fastness (Blue Wool Scale 1-8)
Nitroaniline DerivativesN,N-dialkylanilines, PhenolsYellow to Blue4-55-7
Anthraquinone DerivativesN/ABlue, Red4-56-7
Heterocyclic Azo DyesVarious heterocyclic compoundsWide Range4-56-8

Note: Data is compiled from general studies on disperse dyes and is intended to provide a comparative context.[10][11]

Experimental Protocols

1. Synthesis of an Azo Dye from an Aromatic Amine Intermediate

This protocol outlines the general procedure for synthesizing an azo dye, which can be adapted for intermediates like 2-NDPA.

  • Diazotization:

    • Dissolve the aromatic amine intermediate (e.g., 0.01 mol of 2-Methyl-5-nitroaniline) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the low temperature to form the diazonium salt.[10]

  • Coupling:

    • Prepare a cooled solution of the coupling component (e.g., 0.01 mol of N,N-diethylaniline) in a suitable solvent.

    • Slowly add the diazonium salt solution to the coupling component solution with constant stirring.

    • Adjust the pH of the reaction mixture to 4-5 with a sodium acetate solution to facilitate the coupling reaction.[10]

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with water and then dry it.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[10]

2. Evaluation of Wash and Light Fastness

  • Wash Fastness (ISO 105-C06):

    • Prepare a composite specimen by sewing the dyed fabric between two undyed cloths (one of the same fiber and one of a different fiber).

    • Wash the specimen in a soap solution under specified conditions of temperature and time (e.g., 60°C for 30 minutes).[12]

    • Rinse and dry the specimen.

    • Assess the change in color of the dyed fabric and the staining of the undyed cloths using a standard grey scale (rated from 1 to 5, where 5 is excellent).[13]

  • Light Fastness (ISO 105-B02):

    • Expose a sample of the dyed fabric to a standardized artificial light source (e.g., a Xenon arc lamp) under controlled conditions.

    • Simultaneously expose a set of blue wool standards (rated from 1 to 8).

    • The exposure is continued until a specified change in the color of the sample is observed.

    • The light fastness is rated by comparing the fading of the sample to the fading of the blue wool standards (where 8 indicates the highest fastness).[13]

Visualization of the Dye Synthesis and Testing Workflow

G cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing cluster_results Performance Metrics Intermediate Aromatic Amine Intermediate (e.g., 2-NDPA) Diazotization Diazotization Intermediate->Diazotization Coupling Coupling with Coupling Component Diazotization->Coupling Dye Azo Dye Coupling->Dye Dyeing Dyeing Process Dye->Dyeing Fabric Textile Fabric Fabric->Dyeing WashFastness Wash Fastness (ISO 105-C06) Dyeing->WashFastness dyed fabric tested for LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness dyed fabric tested for WashRating Wash Fastness Rating (1-5) WashFastness->WashRating LightRating Light Fastness Rating (1-8) LightFastness->LightRating

Workflow for Azo Dye Synthesis and Performance Evaluation.

Antimicrobial and Antifungal Potential

Derivatives of diphenylamine have shown promise as antimicrobial and antifungal agents. The performance of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Quantitative Performance Data

The following table presents the antimicrobial and antifungal activity of a diphenylamine derivative, providing an indication of the potential of this class of compounds.

CompoundMicroorganismTest MethodResult (Zone of Inhibition in mm)Standard DrugResult (Zone of Inhibition in mm)
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7)Bacillus subtilisCup Plate Method18Chloramphenicol25
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7)Escherichia coliCup Plate Method15Chloramphenicol22
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7)Aspergillus nigerCup Plate Method16Fluconazole24
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7)Candida albicansCup Plate Method14Fluconazole22

Data extracted from a study on diphenylamine derivatives.[14]

Experimental Protocol

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solutions and Dilutions:

    • Prepare a stock solution of the test compound (e.g., a 2-NDPA derivative) in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Incubation:

    • Add the microbial inoculum to each well of the microtiter plate containing the diluted test compound.

    • Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualization of the Antimicrobial Testing Workflow

G cluster_prep Preparation cluster_assay MIC Assay cluster_result Result Compound Test Compound (e.g., 2-NDPA derivative) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Microbe Microorganism (Bacteria or Fungi) Inoculum Preparation of Standardized Inoculum Microbe->Inoculum Plate 96-Well Microtiter Plate SerialDilution->Plate added to Inoculum->Plate added to Incubation Incubation Plate->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Workflow for Determining Minimum Inhibitory Concentration.

References

A Comparative Analysis of 2-Nitrophenyl Diphenylamine and Other Aromatic Nitro Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and research chemistry, aromatic nitro compounds are a pivotal class of molecules with diverse applications, ranging from stabilizers in energetic materials to intermediates in dye and pharmaceutical synthesis. Among these, 2-Nitrophenyl diphenylamine (2-NDPA) is a compound of significant interest. This guide provides an objective comparison of 2-NDPA with other relevant aromatic nitro compounds, supported by experimental data to inform researchers, scientists, and drug development professionals in their material selection and application development.

Performance as a Propellant Stabilizer

A primary application of this compound is as a stabilizer in propellants, particularly in nitrocellulose-based formulations. Its function is to scavenge nitric acid and nitrogen oxides, which are decomposition products that can lead to autocatalytic and potentially explosive degradation of the propellant. The efficacy of a stabilizer is crucial for ensuring the long-term safety, reliability, and shelf-life of these energetic materials.

Comparative Stabilizer Consumption Rates

The rate at which a stabilizer is consumed is a key indicator of its reactivity and, consequently, its effectiveness in neutralizing decomposition products. Slower consumption can indicate a longer effective lifetime for the stabilizer within the propellant matrix.

StabilizerTest MethodKey Performance MetricResult
This compound (2-NDPA) HPLC analysis of aged single-base propellantConsumption RateSlower consumption rate compared to 4-NDPA.[1]
4-Nitrophenyl diphenylamine (4-NDPA)HPLC analysis of aged single-base propellantConsumption RateConsumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products.[1]
Triphenylamine (TPA)Analysis of aged propellant powdersConsumption RateConsumed faster than 2-NDPA, centralite I, and akardite II.[2]
Diphenylamine (DPA)Gasometric liberation procedureEffectiveness (weight of NO₂ reacted per unit weight of stabilizer)More effective than 2-NDPA and other nitro-derivatives of diphenylamine.
Thermal Stability Performance

The impact of a stabilizer on the thermal stability of a propellant can be evaluated by measuring parameters such as the induction period of heat release and the maximum heat release rate during isothermal storage. Longer induction periods and lower maximum heat release rates indicate enhanced stability.

StabilizerTest MethodKey Performance MetricResult
Diphenylamine (DPA)Isothermal storage of nitrocellulose at 393 KInduction Period of Heat ReleaseIncreased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA.[3]
Diphenylamine (DPA)Isothermal storage of nitrocellulose at 393 KMaximum Heat Release RateDecreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA.[3]
N-methyl-4-nitroaniline (p-NMA) stabilized propellantHeat flow calorimetry at 80°C in air vs. nitrogenHeat GenerationIn contrast to 2-NDPA stabilized propellant, the nitrogen-filled sample evolved more heat than the air-packed sample in the initial phase.
This compound (2-NDPA) stabilized propellantHeat flow calorimetry at 80°C in air vs. nitrogenHeat GenerationThe air-packed sample evolved more heat than the nitrogen-filled sample in the initial phase.

Role in Synthesis

This compound also serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.[4][5][6] Its chemical structure allows for the creation of a diverse palette of colors for textiles, printing, and plastics.[4] The synthesis of azo dyes, for example, often involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. Nitroanilines are common starting materials for such syntheses.[7][8]

Toxicological Profile

The toxicological properties of aromatic nitro compounds are a critical consideration for their safe handling and application. This includes acute toxicity and mutagenic potential.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

CompoundTest AnimalRoute of AdministrationLD50
This compound RatOral6150 mg/kg[9]
4-Nitrophenyl diphenylamineRatOral>7940 mg/kg[10]
4-Nitrophenyl diphenylamineRabbitSkin>7940 mg/kg[10]

Note: The original study for the LD50 of this compound was not available for a full review.[9]

Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical is a mutagen and may have carcinogenic potential.

While specific Ames test data for this compound was not found in the reviewed literature, numerous studies have investigated the mutagenicity of other aromatic nitro compounds. For instance, N-nitrosodiphenylamine has shown mixed results in Ames tests, with some studies reporting negative results and others positive, depending on the experimental conditions and the presence of metabolic activation.[11]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible assessment of the performance and safety of chemical compounds.

Propellant Stability Testing

High-Performance Liquid Chromatography (HPLC) for Stabilizer Consumption:

  • Sample Preparation: A known mass of the aged propellant sample is extracted with a suitable solvent, such as methanol or a mixture of toluene and acetone, to dissolve the stabilizer and its degradation products.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.

  • Detection: A UV detector is used to quantify the stabilizer and its derivatives based on their absorbance at a specific wavelength.

  • Quantification: The concentration of the remaining stabilizer is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Differential Scanning Calorimetry (DSC) for Thermal Stability:

  • Sample Preparation: A small, precisely weighed amount of the propellant sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Isothermal Analysis: The sample is held at a constant elevated temperature (e.g., 393 K) in the DSC instrument.

  • Data Acquisition: The heat flow to or from the sample is measured as a function of time.

  • Data Analysis: The induction period to the onset of the exothermic decomposition and the maximum heat release rate are determined from the resulting thermogram.

Toxicological Testing

Acute Oral Toxicity – Acute Toxic Class Method (OECD Guideline 423):

  • Test Animals: Typically, a small number of rats (usually females) are used for each dose group.

  • Dose Administration: The test substance is administered in a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The results from the initial dose group determine the dose for the next group. If mortality is observed, the dose is lowered for the next group; if no mortality occurs, the dose is increased.

  • Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471):

  • Bacterial Strains: Several histidine-requiring (his-) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates containing a minimal amount of histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) that grow on the plates is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizations

G Stabilization Mechanism of Amine-Based Stabilizers Nitrocellulose Nitrocellulose (Propellant) Decomposition Decomposition (Heat, Light) Nitrocellulose->Decomposition NOx Nitrogen Oxides (NO, NO₂) Decomposition->NOx Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Neutralization Neutralization Reaction NOx->Neutralization Autocatalysis->Nitrocellulose Stabilizer Amine Stabilizer (e.g., 2-NDPA) Stabilizer->Neutralization StableProducts Stable Nitroso and Nitro Derivatives Neutralization->StableProducts

Propellant stabilization mechanism.

G Ames Test Experimental Workflow cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis TestCompound Test Compound (Various Concentrations) Plating_S9 Plate with S9 Mix TestCompound->Plating_S9 Plating_NoS9 Plate without S9 Mix TestCompound->Plating_NoS9 Bacteria his- Salmonella Strains Bacteria->Plating_S9 Bacteria->Plating_NoS9 S9 S9 Mix (Metabolic Activation) S9->Plating_S9 NoS9 Buffer (No Activation) NoS9->Plating_NoS9 Incubation Incubate at 37°C (48-72 hours) Plating_S9->Incubation Plating_NoS9->Incubation Counting Count Revertant Colonies (his+) Incubation->Counting Comparison Compare to Control Counting->Comparison Result Mutagenic Potential Assessment Comparison->Result

References

Spectroscopic Comparison of 2-Nitrophenyl Diphenylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic properties of 2-Nitrophenyl diphenylamine derivatives is crucial for their application in various fields, including as stabilizers in propellants and as intermediates in the synthesis of dyes and pharmaceuticals. This guide provides a comparative analysis of the spectroscopic characteristics of these compounds, details experimental protocols for their analysis, and explores potential alternatives.

Executive Summary

This compound and its derivatives are characterized by distinct ultraviolet-visible (UV-Vis) absorption spectra, shaped by the electronic transitions within their aromatic systems. The position of the nitro group and the nature of other substituents significantly influence the absorption maxima (λmax) and molar absorptivity (ε). While these compounds are not typically known for strong fluorescence, their absorption characteristics provide valuable information for their identification, quantification, and the study of their reaction kinetics. This guide presents available spectroscopic data, outlines standardized experimental procedures, and discusses alternative compounds that may be considered for similar applications.

Spectroscopic Data Summary

A comprehensive quantitative comparison of the spectroscopic properties of a wide range of this compound derivatives is limited by the availability of public data. However, historical studies, such as the work by Day and Peters on nitrodiphenylamine disperse dyes, provide foundational data. The following table summarizes representative UV-Vis absorption data for 2-Nitrodiphenylamine and its isomer, 4-Nitrodiphenylamine, to illustrate the influence of the nitro group's position.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
2-NitrodiphenylamineEthanol~255, ~420Data not readily available
4-NitrodiphenylamineEthanol228, 258, 3916607, 9550, 19498

Note: The data for 4-Nitrodiphenylamine is more readily available and is included for comparative purposes. The absorption bands are attributed to π→π transitions within the phenyl rings and intramolecular charge transfer transitions involving the nitro group.*

Fluorescence data for this compound derivatives is scarce in the literature. Nitroaromatic compounds are often weak fluorophores or non-fluorescent due to efficient intersystem crossing and other non-radiative decay pathways promoted by the electron-withdrawing nitro group.

Performance Comparison with Alternatives

In their primary role as stabilizers, this compound derivatives can be compared with other established stabilizers. The selection of a stabilizer depends on factors such as its reactivity with decomposition products (e.g., nitrogen oxides), its consumption rate, and its impact on the thermal stability of the material it is protecting.

StabilizerKey Performance Characteristics
2-Nitrodiphenylamine Slower consumption rate compared to 4-Nitrodiphenylamine, suggesting a more prolonged stabilizing effect in some applications.[1]
4-Nitrodiphenylamine Consumed more rapidly than 2-Nitrodiphenylamine, indicating a faster initial reaction with decomposition products.[1]
Diphenylamine (DPA) A widely used stabilizer that significantly increases the induction period of heat release in nitrocellulose.[1]
Triphenylamine (TPA) An alternative stabilizer that reacts with nitrogen oxides primarily through nitration.[1]
N-methyl-4-nitroaniline (MNA) Used in some propellant formulations as a stabilizer.[2]
Akardite II & Methyl Centralite Other commonly used stabilizers in propellants.[2]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible spectroscopic data. Below are detailed methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy Protocol

This protocol outlines the steps for measuring the UV-Vis absorption spectrum of a this compound derivative.

  • Solution Preparation:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as ethanol or methanol.

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

    • Rinse and fill a second matched quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Set the instrument to scan over a relevant wavelength range (e.g., 200-600 nm).

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the path length of the cuvette (b, typically 1 cm) and the molar concentration (c) of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc.

Fluorescence Spectroscopy Protocol

This protocol describes the general procedure for measuring the fluorescence spectrum of a sample. Note that this compound derivatives may exhibit very weak or no fluorescence.

  • Solution Preparation:

    • Prepare a dilute solution of the sample in a suitable spectroscopic-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the λmax.

    • Set the excitation wavelength on the instrument.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Measure the fluorescence spectrum of a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions.

  • Data Analysis:

    • Identify the wavelength of maximum emission.

    • The fluorescence quantum yield (Φ) of the sample can be calculated relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information in the public domain directly linking this compound derivatives to defined signaling pathways in a biological context. Diphenylamine itself has been studied for its biodegradation pathways in microorganisms, which involves dioxygenation and subsequent degradation of the aromatic rings.[3]

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of these compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Comparative Assessment Compound This compound Derivative StockSolution Prepare Stock Solution Compound->StockSolution Solvent Spectroscopic Grade Solvent Solvent->StockSolution Dilutions Prepare Dilutions StockSolution->Dilutions UVVis UV-Vis Spectroscopy Dilutions->UVVis Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence AbsorbanceData Absorption Spectrum (Abs vs. λ) UVVis->AbsorbanceData EmissionData Emission Spectrum (Intensity vs. λ) Fluorescence->EmissionData Analysis Determine λmax, ε, Emission max, Quantum Yield AbsorbanceData->Analysis EmissionData->Analysis Comparison Compare with Alternatives Analysis->Comparison

General workflow for spectroscopic analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Nitrophenyl diphenylamine, a compound often utilized as a stabilizer in various applications, including propellants.[1] This guide will delve into common impurities, comparative data with an alternative stabilizer, 4-Nitrodiphenylamine, and detailed experimental protocols for key analytical techniques.

Comparative Purity Analysis

The purity of this compound can be influenced by the synthetic route employed. Common methods like the Ullmann condensation may result in residual starting materials or side products as impurities.[2][3] A frequent impurity identified is 2-nitrophenyl-diphenylamine, the formation of which can be temperature-dependent during synthesis.[2]

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative assessment of this compound purity.[1][4] Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for impurity identification and structural confirmation.[5][6] The melting point of this compound is a fundamental physical property indicative of its purity, with a reported range of 74-76 °C.[7][8]

For comparative purposes, 4-Nitrodiphenylamine is another commonly used stabilizer.[9] The following table summarizes typical purity data for laboratory-synthesized batches of these compounds. It is important to note that purity levels can vary based on the specific synthetic and purification methods used.

CompoundTypical Purity (by HPLC/GC)Major Potential ImpuritiesMelting Point (°C)
This compound >99.0% (GC)[10]Unreacted starting materials (e.g., 2-nitroaniline, bromobenzene), 2-nitrophenyl-diphenylamine[2]74-76[7][8]
4-Nitrodiphenylamine 99%Unreacted starting materials (e.g., aniline, p-chloronitrobenzene), dinitrotriphenylamine, azobenzene, phenazine[9]133-136

Experimental Protocols

Accurate and reproducible analytical methods are essential for the reliable determination of purity. Below are detailed protocols for the most common techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. For instance, a 60:40 (v/v) mixture of acetonitrile and water can be effective.[1] For mass spectrometry compatibility, a volatile acid like formic acid can be added to the mobile phase.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like a mixture of dichloromethane and cyclohexane to a concentration of approximately 1 mg/mL.[1]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 35% diphenyl, 65% polydimethylsiloxane column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

  • Analysis: Impurities are identified by their mass spectra and retention times, which can be compared to spectral libraries and reference standards. Quantification can be performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the synthesized compound and the identification of structurally related impurities.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum of pure this compound will show characteristic signals for the aromatic protons. Impurities will present as additional, smaller signals.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

  • Purity Estimation: Quantitative NMR (qNMR) can be used to determine purity by integrating the signals of the analyte against a certified internal standard of known concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Data Evaluation & Reporting Synthesis Synthesis of 2-Nitrophenyl diphenylamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screening Initial Purity Screen (Melting Point) Purification->Initial_Screening HPLC Quantitative Purity (HPLC) Initial_Screening->HPLC GCMS Impurity Identification (GC-MS) Initial_Screening->GCMS NMR Structural Confirmation (NMR) Initial_Screening->NMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for Purity Assessment of this compound.

References

A Comparative Guide to the Kinetic Studies of 2-Nitrophenyl Diphenylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetics of reactions involving 2-Nitrophenyl diphenylamine, targeting researchers, scientists, and drug development professionals. Due to a scarcity of direct quantitative kinetic data for this specific molecule, this document synthesizes qualitative findings, extrapolates trends from structurally analogous compounds, and presents detailed, generalized experimental protocols for conducting comparative kinetic studies.

Introduction

This compound is a nitroaromatic compound with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Understanding the kinetics of its principal reactions is crucial for optimizing reaction conditions, controlling product selectivity, and ensuring process safety. The primary reactions of interest for a substituted diphenylamine like this include the reduction of the nitro group, intramolecular cyclization to form phenothiazines, and the Smiles rearrangement. This guide will compare the expected kinetic behavior of these transformations.

Comparative Analysis of Reaction Kinetics

While direct, side-by-side quantitative kinetic data for the reactions of this compound is not extensively available in published literature, a qualitative and extrapolated comparison can be drawn from studies on similar compounds.

Table 1: Qualitative Comparison of Potential Reactions of this compound
Reaction TypeKey Reactants/ConditionsExpected Relative RateFactors Influencing KineticsProbable Products
Nitro Group Reduction Catalytic hydrogenation (e.g., Pd/C, H₂), or chemical reductants (e.g., NaBH₄, SnCl₂)Moderate to FastCatalyst type and loading, hydrogen pressure, temperature, solvent polarity, steric hindrance from the ortho-phenyl group.2-Aminophenyl diphenylamine
Intramolecular Cyclization (Phenothiazine Synthesis) Sulfur, high temperature, optional catalyst (e.g., Iodine)SlowTemperature, presence of a catalyst, solvent. The nitro group is not a typical activating group for this cyclization.Nitrophenothiazine derivatives (if cyclization precedes reduction)
Smiles Rearrangement Strong base (e.g., NaH, KOtBu)Slow to ModerateBase strength, solvent, temperature, electronic effects of the nitro group (activating).[1]N-(2-hydroxyphenyl)-N-phenyl-2-nitroaniline or related rearranged products.
Table 2: Comparative Reduction Rates of Nitrodiphenylamine Isomers

This table is based on qualitative findings from anaerobic metabolism studies and extrapolated trends from the catalytic hydrogenation of nitroaniline isomers.[2] The general trend observed for nitroaniline isomers is para > meta > ortho, which is likely to be similar for nitrodiphenylamines due to steric hindrance.

CompoundIntermediate(s)Final Product(s)Qualitative Observations and Inferred Relative Rate
This compound 2-Aminophenyl diphenylamineAniline and other degradation productsPrimarily reduced to 2-Aminophenyl diphenylamine. The ortho-nitro group is expected to experience steric hindrance from the adjacent phenyl ring, leading to a slower reduction rate compared to the 4-nitro isomer.
4-Nitrophenyl diphenylamine 4-Aminophenyl diphenylamineAniline and other degradation productsPrimarily reduced to 4-Aminophenyl diphenylamine. The para-position of the nitro group is more accessible, suggesting a faster reduction rate compared to the 2-nitro isomer.
2,4-Dinitrophenyl diphenylamine 2-Amino-4-nitrophenyl diphenylamine, 4-Amino-2-nitrophenyl diphenylamine (trace)2,4-Diaminophenyl diphenylamineReduction occurs sequentially, with the 4-nitro group likely being reduced faster than the 2-nitro group.

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic studies on the reactions of this compound.

Protocol 1: Kinetic Study of Catalytic Nitro Group Reduction

Objective: To determine the apparent rate constant (k_app) for the catalytic reduction of this compound and compare it with other isomers or substituted diphenylamines.

Materials:

  • This compound

  • Catalyst (e.g., 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen source (gas cylinder or balloon)

  • Reaction vessel (e.g., Parr shaker, three-neck flask)

  • Analytical instrument (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: A known concentration of this compound is dissolved in the chosen solvent in the reaction vessel. A specific amount of the catalyst is added.

  • Reaction Initiation: The vessel is purged with hydrogen, and the reaction is initiated by starting the agitation and maintaining a constant hydrogen pressure and temperature.

  • Monitoring the Reaction:

    • Spectrophotometric Method: At regular time intervals, aliquots of the reaction mixture are withdrawn, filtered to remove the catalyst, and diluted. The absorbance is measured at the λ_max of this compound. The concentration can be determined using a pre-established calibration curve.

    • HPLC Method: Aliquots are similarly withdrawn, filtered, and injected into an HPLC to monitor the disappearance of the reactant and the appearance of the product.

  • Data Analysis: The reaction is typically assumed to follow pseudo-first-order kinetics with respect to the nitroaromatic compound when hydrogen is in large excess. A plot of ln([this compound]) versus time will yield a straight line with a slope equal to -k_app.

  • Comparison: The procedure is repeated for other nitrodiphenylamine isomers or derivatives under identical conditions to compare their respective k_app values.

Protocol 2: Kinetic Study of Smiles Rearrangement

Objective: To monitor the rate of the base-catalyzed Smiles rearrangement of this compound.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMSO)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Reaction vessel (e.g., Schlenk flask)

  • Analytical instrument (NMR spectrometer or LC-MS)

Procedure:

  • Preparation: A solution of this compound in the anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.

  • Reaction Initiation: A solution of the strong base is added to the reaction mixture at a controlled temperature to initiate the rearrangement.

  • Monitoring the Reaction:

    • NMR Spectroscopy: The reaction can be monitored in situ in an NMR tube. A series of ¹H NMR spectra are acquired over time to track the disappearance of starting material signals and the appearance of product signals.

    • LC-MS: Aliquots are taken at regular intervals, quenched with a protic solvent (e.g., methanol), and analyzed by LC-MS to determine the concentrations of the reactant and product.

  • Data Analysis: The rate constants can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to an appropriate rate law.

Visualizations

Signaling Pathways and Workflows

Reaction_Pathways Potential Reaction Pathways of this compound 2-Nitrophenyl\ndiphenylamine 2-Nitrophenyl diphenylamine 2-Aminophenyl\ndiphenylamine 2-Aminophenyl diphenylamine 2-Nitrophenyl\ndiphenylamine->2-Aminophenyl\ndiphenylamine Reduction (e.g., H2, Pd/C) Nitrophenothiazine Nitrophenothiazine 2-Nitrophenyl\ndiphenylamine->Nitrophenothiazine Intramolecular Cyclization (e.g., S, heat) Rearranged Product Rearranged Product 2-Nitrophenyl\ndiphenylamine->Rearranged Product Smiles Rearrangement (e.g., Strong Base) Experimental_Workflow Generalized Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Reactant Solution B Add Catalyst/Reagent A->B C Initiate Reaction (e.g., add H2, base, or heat) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (if necessary) D->E F Analyze Samples (UV-Vis, HPLC, NMR) E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) G->H Logical_Relationship Factors Influencing Reaction Rate cluster_factors Influencing Factors Reaction Rate Reaction Rate Temperature Temperature Temperature->Reaction Rate Concentration Concentration Concentration->Reaction Rate Catalyst Catalyst Catalyst->Reaction Rate Solvent Solvent Solvent->Reaction Rate Steric Effects Steric Effects Steric Effects->Reaction Rate Electronic Effects Electronic Effects Electronic Effects->Reaction Rate

References

A Comparative Guide to the Applications of 2-Nitrophenyl Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Nitrophenyl diphenylamine (2-NDPA) in its primary applications as a propellant stabilizer and a dye intermediate. The performance of 2-NDPA is objectively compared with alternative compounds, supported by available experimental data and detailed methodologies.

Application as a Propellant Stabilizer

This compound is widely used as a stabilizer in propellants, particularly those based on nitrocellulose. Its primary function is to scavenge nitrogen oxides (NOx) that are produced during the decomposition of the propellant, thereby preventing autocatalytic degradation and extending the shelf life of the energetic material.

Performance Comparison of Propellant Stabilizers

The effectiveness of a stabilizer is determined by its reactivity towards NOx, its rate of consumption, and its impact on the thermal stability of the propellant. The following table summarizes the performance of 2-NDPA in comparison to other commonly used stabilizers.

StabilizerKey Performance MetricResultReference
This compound (2-NDPA) Consumption RateSlower consumption rate compared to 4-NDPA.[1]
Reactivity with NO₂Less effective than Diphenylamine, N,N'-diphenylbenzidine, and N,N'-diethyl-N,N'-diphenylurea. More effective than 2-diphenylurea and 2,4-dinitrodiphenylamine.
Synergistic EffectWhen combined with sodium mordenite (NaMOR), it enhances the stability of nitrocellulose and reduces the degradation rate compared to 2-NDPA alone.[2]
4-Nitrophenyl diphenylamine (4-NDPA) Consumption RateConsumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products.[1]
Diphenylamine (DPA) Induction Period of Heat ReleaseIncreased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA in nitrocellulose at 393 K.[1]
Maximum Heat Release RateDecreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA.[1]
Triphenylamine (TPA) Consumption RateConsumed faster than Centralite I, Akardite II, and 2-NDPA, but about four times slower than DPA.[1]
Experimental Protocols

This method is used to determine the concentration of the stabilizer and its degradation products in a propellant over time.

  • Sample Preparation:

    • Mill a known weight of the propellant sample.

    • Extract the stabilizer and its derivatives using a suitable solvent such as dichloromethane or acetonitrile. The extraction can be performed by soaking for an extended period (e.g., 48 hours) or using a Soxhlet extractor.[3]

    • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical gradient could be 60:40 (v/v) acetonitrile:water.[4]

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV detector at a wavelength suitable for the analytes (e.g., 254 nm).

    • Quantification: The concentration of the stabilizer is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.

DSC is used to measure the heat flow associated with the thermal decomposition of the propellant. A higher onset temperature of decomposition indicates greater thermal stability.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the propellant sample (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

    • Data Analysis: Determine the onset temperature of the exothermic decomposition peak.

Stabilization Pathway

The stabilization of nitrocellulose propellants by diphenylamine derivatives involves the scavenging of nitrogen oxides. This process prevents the acid-catalyzed hydrolysis of the nitrate esters in nitrocellulose.

G NC Nitrocellulose Decomposition NOx NOx (NO, NO₂) NC->NOx Acid Acid Formation (HNO₂, HNO₃) NOx->Acid Stabilizer 2-NDPA / Alternative NOx->Stabilizer scavenges Autocatalysis Autocatalytic Decomposition Acid->Autocatalysis Autocatalysis->NC Products Stable Nitroso and Nitro Derivatives Stabilizer->Products

Caption: General mechanism of propellant stabilization by 2-NDPA.

Application as a Dye Intermediate

This compound can serve as a precursor in the synthesis of azo dyes. The presence of the nitro group and the secondary amine allows for chemical modifications to produce a variety of colored compounds. Typically, the nitro group is first reduced to a primary amine, which can then be diazotized and coupled with an electron-rich aromatic compound to form the azo dye.

Performance Comparison of Dye Intermediates
IntermediateExpected Dye Properties
This compound (after reduction) The resulting dyes are expected to exhibit a range of colors, likely in the yellow to red spectrum, depending on the coupling component. The bulky diphenylamine structure may influence the dye's affinity for certain fibers and its fastness properties.
Aniline A fundamental building block for a vast array of azo dyes. The properties of the final dye are highly dependent on the substituents on the aniline ring and the coupling component.
p-Nitroaniline Commonly used to produce disperse dyes, often resulting in orange and red shades with good fastness properties.
2-Naphthol A common coupling component that, when reacted with a diazonium salt, produces intense red and orange dyes.
Experimental Protocols

This protocol outlines a two-step synthesis to first prepare 2-aminophenyl diphenylamine from 2-NDPA, followed by its use in the synthesis of an azo dye. This can be compared with a parallel synthesis using a different amine intermediate.

Step 1: Reduction of this compound

  • Materials: this compound, a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup with H₂/Pd-C), hydrochloric acid, sodium hydroxide, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve this compound in the solvent.

    • Add the reducing agent and hydrochloric acid.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 2-aminophenyl diphenylamine.

    • Filter, wash with water, and dry the product.

    • Purify by recrystallization or column chromatography.

Step 2: Diazotization and Azo Coupling

  • Materials: 2-Aminophenyl diphenylamine (from Step 1), sodium nitrite, hydrochloric acid, a coupling component (e.g., 2-naphthol), sodium hydroxide, and ice.

  • Procedure:

    • Diazotization: Dissolve the 2-aminophenyl diphenylamine in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

    • Coupling: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature below 5°C and continue stirring until the coupling reaction is complete.

    • The azo dye will precipitate out of the solution.

    • Filter the dye, wash it with cold water, and dry.

Azo Dye Synthesis Workflow

The general process for synthesizing azo dyes from an aromatic amine involves two key chemical transformations: diazotization and azo coupling.

G cluster_0 Diazotization cluster_1 Azo Coupling AromaticAmine Aromatic Amine (e.g., reduced 2-NDPA) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: General workflow for the synthesis of an azo dye.

References

Safety Operating Guide

Proper Disposal of 2-Nitrophenyl Diphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Nitrophenyl diphenylamine are critical for ensuring laboratory safety and environmental protection. This compound, a red crystalline solid, is an irritant to the skin, eyes, and respiratory tract and is toxic to aquatic organisms, necessitating its disposal as hazardous waste.[1][2] Adherence to proper disposal protocols is essential to mitigate risks and comply with regulations.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is necessary.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Orange-red flaky crystals[4]
Melting Point 74-76 °C[4]
Boiling Point ~346 °C
Density ~1.36 g/cm³[4]

Experimental Protocol for Disposal

The disposal of this compound must be managed in a way that prevents exposure to personnel and contamination of the environment. The following step-by-step protocol outlines the procedure for the proper disposal of this hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste containing this compound, including unused reagents, contaminated personal protective equipment (gloves, etc.), and lab supplies (e.g., weighing paper, pipette tips), must be collected as hazardous waste.[3]

  • Containment: Place the collected solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

2. Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

3. Disposal Procedure:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed and certified hazardous waste disposal contractor.[5]

  • Incineration: The likely method of disposal for nitrophenyl compounds is high-temperature incineration at a permitted facility to ensure complete destruction.[6]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

4. Spill and Decontamination Procedures:

  • Spill Containment: In the event of a spill, evacuate the area and ensure it is well-ventilated.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite, avoiding dust generation.[5]

  • Cleanup: Gently sweep the absorbed material into a designated hazardous waste container.[5] Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water.[7] All cleanup materials must also be disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Identify 2-Nitrophenyl diphenylamine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Designated Container B->C D Seal and Label Container 'Hazardous Waste: This compound' C->D E Store in Secure Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Incineration F->G

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.